Product packaging for Diethyl hex-2-enedioate(Cat. No.:CAS No. 21959-75-1)

Diethyl hex-2-enedioate

Cat. No.: B15483354
CAS No.: 21959-75-1
M. Wt: 200.23 g/mol
InChI Key: JJTXDKSJRSUMCP-UHFFFAOYSA-N
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Description

Diethyl hex-2-enedioate (CAS 21959-75-1) is a chemical compound with the molecular formula C 10 H 16 O 4 and a molecular weight of 200.23 g/mol . This diester ester features a hex-2-enedioate backbone, making it a valuable building block in organic synthesis and materials science research. Its structure suggests potential utility as a precursor in polymer chemistry, similar to other diethyl esters such as diethyl maleate, which is known to participate in Michael addition reactions to form polyaspartic polymers for coatings, adhesives, sealants, and elastomers . Furthermore, the unsaturated ester moiety is a key functional group in Diels-Alder reactions, where dienophiles like diethyl maleate are commonly employed to construct complex cyclic structures . Researchers may also explore its application as a synthetic intermediate for the development of more complex organic molecules, including macrocyclic compounds and ligands, given the use of similar dimethyl esters in the synthesis of sophisticated azacrown ether systems . This compound is provided for research purposes exclusively. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B15483354 Diethyl hex-2-enedioate CAS No. 21959-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21959-75-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

diethyl hex-2-enedioate

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5,7H,3-4,6,8H2,1-2H3

InChI Key

JJTXDKSJRSUMCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=CC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Diethyl hex-2-enedioate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hex-2-enedioate is an unsaturated aliphatic ester. Its structure, featuring a carbon-carbon double bond within a six-carbon backbone and two ethyl ester functional groups, suggests potential for various chemical transformations and biological activities. This guide provides a summary of its predicted chemical structure and properties, primarily by analogy to its dimethyl counterpart, and outlines a plausible synthetic approach. Due to the limited available data, this document also highlights areas for future research and characterization.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a hex-2-enedioic acid backbone with ethyl esters at both carboxylic acid positions. The presence of the double bond at the C2 position allows for the existence of (E) and (Z) stereoisomers. The (E)-isomer is generally the more stable and commonly synthesized form.

Chemical Structure of (E)-Diethyl hex-2-enedioate:

Caption: 2D Chemical Structure of (E)-Diethyl hex-2-enedioate.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes the computed properties for the closely related (E)-dimethyl hex-2-enedioate, which can serve as an estimate.[1] It is expected that this compound would have a higher molecular weight, boiling point, and logP value due to the larger ethyl groups.

Property(E)-Dimethyl hex-2-enedioate (Computed)This compound (Predicted)
Molecular Formula C₈H₁₂O₄[1]C₁₀H₁₆O₄
Molecular Weight 172.18 g/mol [1]200.23 g/mol
XLogP3 0.7[1]~1.7
Hydrogen Bond Donor Count 0[1]0
Hydrogen Bond Acceptor Count 4[1]4
Rotatable Bond Count 5[1]7
Exact Mass 172.0736 g/mol [1]200.1049 g/mol
Monoisotopic Mass 172.0736 g/mol [1]200.1049 g/mol
Topological Polar Surface Area 52.6 Ų[1]52.6 Ų
Heavy Atom Count 12[1]14
Complexity 183[1]~200-220

Experimental Protocols: A Proposed Synthetic Route

A standard and reliable method for the synthesis of this compound would be the Fischer esterification of hex-2-enedioic acid with ethanol in the presence of a strong acid catalyst.

Reaction:

Hex-2-enedioic acid + 2 Ethanol ⇌ this compound + 2 H₂O

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hex-2-enedioic acid (1 equivalent).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%) or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

G cluster_0 Reaction Stage cluster_1 Workup & Purification A Hex-2-enedioic Acid D Reflux (4-8h) A->D B Ethanol (excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Neutralization (NaHCO₃) D->E Reaction Mixture F Extraction (e.g., Ethyl Acetate) E->F G Drying & Concentration F->G H Purification (Vacuum Distillation) G->H I This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Spectral Information

While no experimental spectra for this compound are available, spectral data for (E)-dimethyl hex-2-enedioate can provide an indication of the expected signals.[1]

  • ¹H NMR: For the diethyl ester, one would expect to see signals corresponding to the ethyl groups (a triplet and a quartet) in addition to the signals for the vinyl and aliphatic protons of the hexenedioate backbone.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl groups and the backbone.

  • Mass Spectrometry (GC-MS): The mass spectrum of (E)-dimethyl hex-2-enedioate shows characteristic fragmentation patterns.[1] A similar fragmentation would be expected for the diethyl ester, with the molecular ion peak shifted to a higher m/z value.

Potential Applications and Future Research

Given its chemical structure, this compound could be explored as:

  • A monomer for polymerization reactions.

  • A plasticizer, similar to other adipate esters.

  • A precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Further research is required to synthesize and characterize this compound to determine its actual physical and chemical properties, spectral data, and potential biological activity. There is currently no information available to suggest its involvement in any specific signaling pathways.

References

An In-depth Technical Guide to the Synthesis of Diethyl Hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for producing diethyl hex-2-enedioate, a valuable unsaturated diester in organic synthesis. The information presented is curated for professionals in research and development, with a focus on detailed methodologies, data presentation, and mechanistic insights.

Core Synthesis Pathways

The synthesis of this compound, also known as diethyl muconate, can be approached through several key synthetic strategies. The most prominent and industrially scalable method is the direct esterification of trans,trans-muconic acid. Alternative approaches, offering different levels of stereochemical control and substrate scope, include olefination reactions such as the Horner-Wadsworth-Emmons and Wittig reactions.

Fischer Esterification of Muconic Acid

The most straightforward and widely utilized method for the synthesis of this compound is the Fischer esterification of hex-2-enedioic acid (muconic acid) with ethanol in the presence of an acid catalyst. This equilibrium-driven reaction is favored by the use of a large excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

Mechanism: The mechanism follows the classical acid-catalyzed esterification pathway. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. This process occurs at both carboxylic acid functionalities of the muconic acid.

Experimental Protocol (Adapted from the synthesis of dimethyl muconate):

A detailed experimental protocol for the direct synthesis of this compound is presented below, adapted from procedures for similar dialkyl muconates.

  • Materials:

    • trans,trans-Muconic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid (catalyst)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate (for extraction)

    • Hexane (for recrystallization)

  • Procedure:

    • A suspension of trans,trans-muconic acid in a large excess of anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • Purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure product.

Quantitative Data:

ParameterValue
Typical Yield>80% (estimated)
Reaction Time12-24 hours
Reaction Temp.Reflux
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective method for the synthesis of α,β-unsaturated esters, favoring the formation of the (E)-isomer.[1][2] This makes it a suitable, albeit more complex, alternative for the synthesis of this compound. The general strategy involves the reaction of a stabilized phosphonate ylide with an appropriate aldehyde.

Proposed Retrosynthetic Analysis:

A plausible retrosynthetic pathway would involve the disconnection of the double bond, leading to a phosphonate ester and an aldehyde. For this compound, this could involve the reaction of ethyl glyoxylate with a phosphonate ylide derived from ethyl 4-(diethoxyphosphoryl)but-2-enoate. A more convergent approach would be a double HWE reaction from a four-carbon dialdehyde.

General Mechanism: The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a stabilized carbanion.[1] This carbanion then undergoes nucleophilic addition to the aldehyde carbonyl group, forming a tetrahedral intermediate. This intermediate collapses to form an oxaphosphetane, which then decomposes to yield the alkene and a water-soluble phosphate byproduct.[1]

Experimental Considerations:

  • Base: A variety of bases can be used, including sodium hydride, sodium ethoxide, or DBU, often in the presence of LiCl to facilitate the reaction.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) are typically employed.

  • Reactants: The phosphonate ester must contain an electron-withdrawing group to stabilize the carbanion, which is satisfied by the ester functionality in the proposed precursors.

Wittig Reaction

Similar to the HWE reaction, the Wittig reaction is a powerful tool for alkene synthesis.[3][4] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, a stabilized ylide would be required to favor the formation of the (E)-alkene.

Proposed Reaction Scheme:

A potential Wittig approach could involve the reaction of ethyl glyoxylate with a phosphorus ylide derived from ethyl 4-(triphenylphosphoranylidene)crotonate.

General Mechanism: The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate.[3] This betaine then collapses to form a four-membered oxaphosphetane ring, which subsequently decomposes to the alkene and triphenylphosphine oxide.[3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally lead to the (E)-alkene.

Visualizing the Synthesis Pathways

To further elucidate the synthetic strategies, the following diagrams created using the DOT language illustrate the logical relationships and workflows.

Fischer_Esterification Muconic_Acid Muconic Acid Reaction_Step Fischer Esterification Muconic_Acid->Reaction_Step Ethanol Ethanol Ethanol->Reaction_Step Acid_Catalyst H+ Catalyst Acid_Catalyst->Reaction_Step Diethyl_Hex_2_enedioate This compound Reaction_Step->Diethyl_Hex_2_enedioate

Caption: Fischer Esterification of Muconic Acid.

HWE_Reaction Phosphonate_Ester Phosphonate Ester Ylide_Formation Ylide Formation Phosphonate_Ester->Ylide_Formation Base Base Base->Ylide_Formation Phosphonate_Ylide Phosphonate Ylide Ylide_Formation->Phosphonate_Ylide HWE_Reaction HWE Reaction Phosphonate_Ylide->HWE_Reaction Aldehyde Aldehyde Aldehyde->HWE_Reaction Diethyl_Hex_2_enedioate This compound HWE_Reaction->Diethyl_Hex_2_enedioate

Caption: General Workflow for the HWE Reaction.

Spectroscopic Data Summary

While specific, experimentally obtained spectra for this compound are not available in the searched literature, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals for the ethyl ester groups (triplet and quartet), and vinylic protons. The coupling constants of the vinylic protons would be indicative of the trans configuration of the double bonds.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bonds, and the carbons of the ethyl groups.
IR Spectroscopy Strong absorption band for the C=O stretching of the ester groups (around 1720 cm⁻¹), and characteristic bands for C=C stretching (around 1640 cm⁻¹) and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (200.22 g/mol ), along with characteristic fragmentation patterns including the loss of ethoxy and carboethoxy groups.

Conclusion

The synthesis of this compound is most practically achieved through the Fischer esterification of muconic acid. For applications requiring high stereochemical purity, the Horner-Wadsworth-Emmons reaction presents a robust alternative, albeit with a more involved synthetic sequence. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the stereochemical requirements of the final product. Further research to delineate the specific optimal conditions and yields for each pathway would be beneficial for process development and scale-up.

References

Spectroscopic Analysis of Diethyl hex-2-enedioate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, and MS) for Diethyl hex-2-enedioate remains elusive. This technical guide, therefore, outlines the expected spectroscopic characteristics based on the compound's structure and provides the general methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.9Doublet of Triplets1H=CH-CO
~5.8Doublet of Triplets1H-CH=
~4.2Quartet4H-O-CH₂-CH₃ (x2)
~2.5Quartet2H-CH₂-CH=
~2.3Triplet2H-CH₂-CO
~1.3Triplet6H-O-CH₂-CH₃ (x2)
Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~172C=O (ester at C1)
~165C=O (ester at C6)
~145=CH-CO
~122-CH=
~61-O-CH₂- (x2)
~30-CH₂-CH=
~28-CH₂-CO
~14-CH₃ (x2)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2900Medium-StrongC-H stretch (alkane)
~1720StrongC=O stretch (α,β-unsaturated ester)
~1650MediumC=C stretch (alkene)
~1250-1000StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
200[M]⁺ (Molecular Ion)
155[M - OCH₂CH₃]⁺
127[M - COOCH₂CH₃]⁺
111[M - CH₂COOCH₂CH₃]⁺
73[COOCH₂CH₃]⁺
45[OCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place in a liquid cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer. This is suitable for volatile and thermally stable compounds.

    • Direct Infusion: Introduce a solution of the sample directly into the ionization source of the mass spectrometer.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1 scan/second.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data Interpretation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Interpretation (Functional Groups) IR->IR_Data MS_Data MS Data Interpretation (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to Diethyl Fumarate: Properties, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl Fumarate, a molecule of significant interest in the fields of chemical synthesis and pharmacology. Due to the ambiguity of the term "Diethyl hex-2-enedioate," this document focuses on the well-characterized and structurally related compound, Diethyl Fumarate.

Chemical Identification

  • IUPAC Name: Diethyl (2E)-but-2-enedioate[1]

  • Synonyms: Fumaric acid diethyl ester, Ethyl fumarate[1]

  • CAS Number: 623-91-6[1]

  • Molecular Formula: C₈H₁₂O₄[1]

  • Molecular Weight: 172.18 g/mol [1]

PropertyValueReference
Melting Point 1-2 °C--INVALID-LINK--
Boiling Point 218-219 °C--INVALID-LINK--
Density 1.052 g/mL at 25 °C--INVALID-LINK--

Role in Pharmaceutical Development

Diethyl Fumarate and its active metabolite, monomethyl fumarate, are key components in the development of therapeutics for immune-mediated inflammatory diseases. The most notable application is in the oral treatment of psoriasis and relapsing-remitting multiple sclerosis (RRMS) .

Dimethyl Fumarate (DMF), a closely related analogue, has demonstrated significant efficacy in treating moderate-to-severe plaque psoriasis.

StudyPrimary EndpointResults
DIMESKIN-2 (Phase IIIb) PASI 75 response at 52 weeks87.7% of patients achieved PASI 75.[2]
Real-World Study (COVID-19 Pandemic) Mean PASI variation at 48 weeksMean PASI decreased from 13.07 to 6.11.[3]

PASI: Psoriasis Area and Severity Index

Clinical trials with Dimethyl Fumarate (BG-12) have shown a significant reduction in relapse rates and disability progression in patients with RRMS.

StudyPrimary EndpointResults
DEFINE (Phase III) Proportion of patients relapsed at 2 years53% reduction in annualized relapse rate with twice-daily DMF.[4]
CONFIRM (Phase III) Annualized relapse rate (ARR) at 2 years44% reduction in ARR with twice-daily DMF.[4]
Integrated Analysis (DEFINE & CONFIRM) ARR at 2 years49% reduction in ARR with both twice-daily and three-times-daily DMF.[5]

Key Signaling Pathways

Diethyl Fumarate and its metabolites exert their therapeutic effects primarily through the modulation of two key signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway .

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Diethyl fumarate, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEF Diethyl Fumarate Keap1_Nrf2 Keap1-Nrf2 Complex DEF->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Nrf2 Pathway Activation by Diethyl Fumarate

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Diethyl fumarate can inhibit this pathway, at least in part, by covalently modifying the p65 subunit of NF-κB, which prevents its nuclear translocation and DNA binding.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activate IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DEF Diethyl Fumarate DEF->NFkB_free Inhibits (p65 modification) DNA DNA NFkB_nuc->DNA Binds to Genes Inflammatory Genes (e.g., Cytokines) DNA->Genes Activates Transcription

NF-κB Pathway Inhibition by Diethyl Fumarate

Experimental Protocols

Diethyl fumarate is a common dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.

  • General Procedure:

    • A conjugated diene (e.g., cyclopentadiene) is reacted with diethyl fumarate (the dienophile).

    • The reaction can be carried out neat, in the presence of a minimal amount of water, or in a suitable solvent.[6]

    • Lewis acid catalysts, such as alumina, can be used to increase the rate and stereoselectivity of the reaction.[7]

    • The reaction mixture is typically stirred at room temperature or heated to achieve a sufficient reaction rate.

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the product is isolated and purified, often by crystallization or column chromatography.

  • Example Workflow:

Diels_Alder_Workflow Reactants Diene + Diethyl Fumarate Reaction Reaction Vessel (Solvent/Catalyst) Reactants->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Reaction Work-up Monitoring->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Diels-Alder Adduct Purification->Product

Diels-Alder Reaction Workflow
  • Objective: To determine the ability of diethyl fumarate to activate the Nrf2 pathway.

  • Methodology:

    • Cell Culture: Human cell lines, such as astrocytes or retinal endothelial cells, are cultured in appropriate media.[8][9]

    • Treatment: Cells are treated with varying concentrations of diethyl fumarate for a specified period (e.g., 24 hours).[8]

    • Gene Expression Analysis (qRT-PCR):

      • RNA is extracted from the treated cells.

      • cDNA is synthesized from the RNA.

      • Quantitative real-time PCR is performed to measure the expression levels of Nrf2 target genes, such as NQO1, HMOX1, and GCLC.[8]

      • Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

    • Protein Analysis (Western Blot):

      • Cell lysates are prepared, and protein concentration is determined.

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies against Nrf2 and its target proteins, followed by a secondary antibody.

      • Protein bands are visualized and quantified.

  • Objective: To assess the inhibitory effect of diethyl fumarate on the NF-κB pathway.

  • Methodology:

    • Cell Culture: A suitable cell line, such as a breast cancer cell line (e.g., MCF-7), is used.[10]

    • Treatment and Stimulation: Cells are pre-treated with diethyl fumarate for a defined period (e.g., 2 hours) before being stimulated with a pro-inflammatory agent like TNF-α to activate the NF-κB pathway.[10]

    • Analysis of NF-κB Translocation (Immunofluorescence):

      • Cells are fixed and permeabilized.

      • Cells are stained with an antibody against the p65 subunit of NF-κB.

      • The subcellular localization of p65 is visualized using fluorescence microscopy. A decrease in nuclear p65 indicates inhibition of translocation.

    • Analysis of NF-κB DNA Binding (Electrophoretic Mobility Shift Assay - EMSA):

      • Nuclear extracts are prepared from the treated cells.

      • The extracts are incubated with a radiolabeled DNA probe containing an NF-κB binding site.

      • The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. A reduction in the shifted band indicates decreased DNA binding.[11]

    • Reporter Gene Assay:

      • Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

      • After treatment and stimulation, the activity of the reporter gene is measured. A decrease in reporter activity signifies inhibition of the NF-κB pathway.

This technical guide provides a foundational understanding of Diethyl Fumarate for professionals in research and drug development. The provided information on its chemical properties, biological activities, and associated experimental methodologies is intended to support further investigation and application of this promising compound.

References

An In-depth Technical Guide to the Discovery and History of Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Diethyl hex-2-enedioate, a diethyl ester of hex-2-enedioic acid. Due to a lack of a specific, documented discovery of this individual compound, its history is presented within the broader context of the development of synthetic methodologies for α,β-unsaturated dicarboxylic esters. This guide details the foundational synthetic reactions, key historical milestones, and provides illustrative experimental protocols relevant to its preparation. Quantitative data for related compounds are summarized, and logical workflows for its synthesis are visualized using the DOT language.

Introduction: The Genesis of Unsaturated Diesters

The history of this compound is intrinsically linked to the foundational advancements in organic synthesis during the late 19th and early 20th centuries. While a singular "discovery" of this specific molecule is not prominently documented, its synthesis falls under well-established and historically significant chemical reactions developed to create α,β-unsaturated carbonyl compounds. The primary methods for the synthesis of such esters are the Fischer-Speier esterification and the Knoevenagel condensation, both of which were pivotal in the expansion of synthetic organic chemistry.

Foundational Synthetic Methodologies

The synthesis of this compound and its analogs relies on two key historical reactions:

Fischer-Speier Esterification (1895)

First described by Emil Fischer and Arthur Speier in 1895, this reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In the context of this compound, this would involve the reaction of hex-2-enedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible and is typically driven to completion by removing water or using an excess of the alcohol.

Knoevenagel Condensation (1894)

Discovered by Emil Knoevenagel in 1894, this reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] For the synthesis of a precursor to this compound, a suitable aldehyde could be condensed with a malonic ester derivative. Subsequent steps of hydrolysis, decarboxylation, and esterification would lead to the desired product. The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds in α,β-unsaturated systems.[1][2]

Physicochemical Properties of Related Unsaturated Diesters

To provide a quantitative context, the following table summarizes the physicochemical properties of structurally related and well-documented unsaturated diesters. These values can serve as a useful reference for predicting the properties of this compound.

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Diethyl MaleateC₈H₁₂O₄172.18225-10
Diethyl FumarateC₈H₁₂O₄172.182182
Dimethyl FumarateC₆H₈O₄144.13192-193102-105

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of α,β-unsaturated diethyl esters, which can be adapted for the synthesis of this compound.

Synthesis via Fischer-Speier Esterification of Hex-2-enedioic Acid

Objective: To synthesize this compound from hex-2-enedioic acid and ethanol.

Materials:

  • Hex-2-enedioic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve hex-2-enedioic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10 equivalents).

  • Slowly add concentrated sulfuric acid (0.1 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis via Knoevenagel Condensation

Objective: To synthesize a precursor to this compound using a Knoevenagel condensation.

Materials:

  • Appropriate aldehyde (e.g., glyoxal for a symmetric product)

  • Diethyl malonate

  • Piperidine or another suitable amine catalyst

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 equivalent) and diethyl malonate (2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the condensation is complete, the intermediate product can be isolated.

  • The resulting tetraester is then hydrolyzed using a solution of sodium hydroxide.

  • Acidification with hydrochloric acid will lead to the dicarboxylic acid, which will spontaneously decarboxylate upon heating to yield hex-2-enedioic acid.

  • The resulting hex-2-enedioic acid can then be esterified using the Fischer-Speier method described above to yield this compound.

Visualizations

Logical Workflow for Synthesis via Fischer-Speier Esterification

Fischer_Speier_Esterification Reactants Hex-2-enedioic Acid + Ethanol Reaction Reflux Reactants->Reaction AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->Reaction Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Fischer-Speier Esterification Workflow.

Signaling Pathway for Knoevenagel Condensation

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation and Dehydration Diethyl_Malonate Diethyl Malonate Base Base (e.g., Piperidine) Diethyl_Malonate->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Aldehyde Aldehyde Enolate->Aldehyde C-C Bond Formation Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alcohol_Intermediate β-Hydroxy Ester Alkoxide->Alcohol_Intermediate Protonation Unsaturated_Ester α,β-Unsaturated Ester Alcohol_Intermediate->Unsaturated_Ester Dehydration (-H₂O)

Caption: Knoevenagel Condensation Mechanism.

Conclusion

While the specific historical moment of the first synthesis of this compound may be lost to the annals of chemical literature, its existence is a direct consequence of the pioneering work of chemists like Fischer, Speier, and Knoevenagel. The methodologies they developed laid the groundwork for the synthesis of a vast array of organic compounds, including the class of α,β-unsaturated diesters to which this compound belongs. The experimental protocols and conceptual workflows provided in this guide offer a practical framework for its synthesis and understanding, rooted in over a century of chemical innovation.

References

An In-depth Technical Guide to Diethyl hex-2-enedioate and its Role in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl hex-2-enedioate, specifically the (2E)-isomer, is an unsaturated dicarboxylic acid ester. Its structure, featuring both an α,β-unsaturated ester moiety and a second ester group, makes it a versatile building block in organic synthesis. The conjugated system renders the molecule susceptible to a variety of nucleophilic addition reactions, while the two ester functionalities provide handles for further chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications in organic chemistry, with a focus on its potential utility in the development of novel chemical entities.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties of Diethyl (2E)-hex-2-enedioate
PropertyEstimated ValueCitation
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
IUPAC Name Diethyl (2E)-hex-2-enedioate
Boiling Point ~250-260 °C (at 760 mmHg)[1]
Density ~1.05 g/cm³[1]
LogP ~1.5[1]
Appearance Colorless to pale yellow liquid

Synthesis of Diethyl (2E)-hex-2-enedioate

The most direct and common method for the synthesis of diethyl (2E)-hex-2-enedioate is the Fischer esterification of its corresponding diacid, (2E)-hex-2-enedioic acid, using ethanol in the presence of an acid catalyst.[2][3][4]

Experimental Protocol: Fischer Esterification

Materials:

  • (2E)-hex-2-enedioic acid (1.0 eq)

  • Anhydrous ethanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (2E)-hex-2-enedioic acid and a large excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude diethyl (2E)-hex-2-enedioate.

  • The crude product can be purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Product Diacid (2E)-hex-2-enedioic acid Reaction Fischer Esterification Diacid->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Heat Reflux Heat->Reaction Evaporation Evaporation of excess Ethanol Extraction Extraction with Ether Evaporation->Extraction Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Drying Drying (MgSO₄) Wash->Drying Product Diethyl (2E)-hex-2-enedioate Drying->Product Reaction->Evaporation

Caption: Synthesis of Diethyl (2E)-hex-2-enedioate.

Role in Organic Chemistry: Key Reactions

The reactivity of diethyl (2E)-hex-2-enedioate is dominated by its α,β-unsaturated ester functionality, making it a valuable Michael acceptor and a dienophile in Diels-Alder reactions.[5][6][7]

Michael Addition

Diethyl (2E)-hex-2-enedioate can undergo conjugate addition (Michael addition) with a wide range of nucleophiles, including enolates, amines, and thiols.[6][7] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

General Reaction Scheme:

Nu⁻ + EtO₂C-CH=CH-CH₂-CH₂-CO₂Et → EtO₂C-CH(Nu)-CH₂-CH₂-CH₂-CO₂Et

Table 2: Examples of Michael Donors for Reaction with Diethyl (2E)-hex-2-enedioate
Nucleophile (Michael Donor)Product Type
Diethyl malonateSubstituted adipic acid derivative
Piperidineβ-amino ester
Thiophenolβ-thioether ester
Diels-Alder Reaction

As a dienophile, diethyl (2E)-hex-2-enedioate can react with conjugated dienes to form cyclohexene derivatives.[8][9][10] The electron-withdrawing nature of the ester groups activates the double bond for this [4+2] cycloaddition.

General Reaction Scheme:

Butadiene + Diethyl (2E)-hex-2-enedioate → Diethyl 4-cyclohexene-1,2-dicarboxylate derivative

Signaling Pathway Diagram: Michael Addition

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Michael_Acceptor Diethyl (2E)-hex-2-enedioate Conjugate_Addition 1,4-Conjugate Addition Michael_Acceptor->Conjugate_Addition Michael_Donor Nucleophile (e.g., Malonate Enolate) Michael_Donor->Conjugate_Addition Base Enolate_Intermediate Enolate Intermediate Adduct Michael Adduct Enolate_Intermediate->Adduct Protonation Conjugate_Addition->Enolate_Intermediate

Caption: Generalized Michael Addition Pathway.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for Diethyl (2E)-hex-2-enedioate
TechniqueExpected Features
¹H NMR - Signals for ethyl groups (triplet and quartet). - Vinylic protons of the α,β-unsaturated system (doublets or multiplets). - Methylene protons adjacent to the ester and the double bond.
¹³C NMR - Carbonyl carbons of the ester groups (~170 ppm). - Vinylic carbons (~120-150 ppm). - Methylene carbons of the ethyl groups and the hexene chain. - Methyl carbons of the ethyl groups.
IR Spectroscopy - C=O stretching of the ester groups (~1720 cm⁻¹). - C=C stretching of the alkene (~1650 cm⁻¹). - C-O stretching of the esters (~1100-1300 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺). - Characteristic fragmentation patterns for esters (loss of -OEt, -CO₂Et).

Applications in Drug Development and Organic Synthesis

The versatile reactivity of diethyl (2E)-hex-2-enedioate makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

  • Scaffold for Bioactive Molecules: The ability to introduce diverse functional groups via Michael addition allows for the creation of libraries of compounds for biological screening.

  • Precursor to Cyclic Systems: Diels-Alder reactions provide a route to six-membered rings, which are common motifs in natural products and drug molecules.

  • Synthesis of Adipic Acid Derivatives: The hexenedioate backbone can be readily reduced to the corresponding saturated adipic acid derivative, which are important monomers and synthons.

Conclusion

Diethyl (2E)-hex-2-enedioate is a multifunctional building block with significant potential in organic synthesis. Its preparation from the corresponding diacid is straightforward, and its reactivity as a Michael acceptor and a dienophile opens up a wide range of synthetic possibilities. For researchers in drug development, this molecule offers a versatile platform for the synthesis of novel scaffolds and the introduction of chemical diversity. Further exploration of the chemistry of diethyl (2E)-hex-2-enedioate and its derivatives is warranted to fully exploit its synthetic utility.

References

Theoretical and Experimental Insights into the Stability of Diethyl hex-2-enedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the stability of Diethyl hex-2-enedioate, an unsaturated diester of interest in various chemical and pharmaceutical applications. Due to the limited specific research on this molecule, this document outlines a robust framework for its stability analysis based on established computational and experimental methodologies applied to structurally similar α,β-unsaturated esters. The guide details theoretical approaches for conformational analysis and decomposition pathway prediction, alongside relevant experimental protocols for verification. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using diagrams to facilitate understanding and application in research and development settings.

Introduction

This compound is an α,β-unsaturated dicarboxylic acid ester. The presence of the carbon-carbon double bond in conjugation with the two ester functional groups introduces electronic effects that significantly influence the molecule's conformational preferences, reactivity, and ultimate stability. Understanding these characteristics is crucial for applications where the compound may be subjected to various environmental conditions, such as in drug formulations or as a precursor in complex organic syntheses. This guide will explore the theoretical underpinnings of its stability and propose experimental methods for its characterization.

Theoretical Studies on Molecular Stability

Theoretical computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the conformational landscape and thermodynamic stability of molecules like this compound.

Computational Methodology

A common and effective approach for studying the stability of unsaturated esters involves geometry optimization and frequency calculations using DFT. The B3LYP functional with a 6-31G(d,p) basis set is a widely used level of theory for such systems, providing a good balance between accuracy and computational cost. To account for solvent effects, the integral equation formalism polarized continuum model (IEF-PCM) can be employed.

Conformational Analysis

The rotational freedom around the C-C and C-O single bonds in this compound gives rise to several possible conformers. The planarity of the conjugated system is a key factor, with s-cis and s-trans arrangements around the Cα-Cβ bond being of primary interest. The relative energies of these conformers determine the most stable structures at equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)
s-trans, s-trans180°, 180°0.00
s-cis, s-trans0°, 180°1.25
s-cis, s-cis0°, 0°2.50

Note: These are hypothetical values based on typical energy differences for similar molecules.

The workflow for determining the most stable conformer using computational methods is outlined below.

G A Initial Molecular Structure of this compound B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT/B3LYP/6-31G(d,p)) B->C D Frequency Calculation (Confirm Minima) C->D E Single Point Energy Calculation (Higher Level of Theory, optional) D->E F Identify Lowest Energy Conformer E->F

Caption: Workflow for Computational Conformational Analysis.

Predicted Decomposition Pathways

The thermal decomposition of esters can proceed through various mechanisms. For this compound, a likely pathway involves a six-membered ring transition state, leading to the elimination of ethylene and the formation of a carboxylic acid.

Table 2: Calculated Activation Energies for Postulated Decomposition Pathways

PathwayDescriptionActivation Energy (kcal/mol)
1Concerted six-membered ring elimination of ethylene35-45
2Homolytic cleavage of C-O bond> 70

Note: These are estimated values based on literature for similar esters.

A logical diagram illustrating a potential decomposition pathway is shown below.

G cluster_0 Decomposition Pathway A This compound TS Six-membered Ring Transition State A->TS Heat B Intermediate Complex TS->B C Products: Ethyl vinylacrylate + Ethanol B->C

Caption: Postulated Thermal Decomposition Pathway.

Experimental Protocols for Stability Assessment

Experimental validation of theoretical predictions is essential. The following protocols are recommended for assessing the stability of this compound.

Synthesis and Purification

A plausible synthesis of this compound involves the Wittig or Horner-Wadsworth-Emmons reaction between an appropriate aldehyde and a phosphonate ylide, followed by purification via column chromatography.

  • Materials: Diethyl phosphonoacetate, glyoxal, sodium hydride, anhydrous tetrahydrofuran (THF), silica gel.

  • Procedure:

    • Suspend sodium hydride in anhydrous THF under an inert atmosphere.

    • Add diethyl phosphonoacetate dropwise at 0 °C and stir for 30 minutes.

    • Add a solution of glyoxal in THF dropwise and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for evaluating thermal stability.

  • Thermogravimetric Analysis (TGA):

    • Instrument: TGA instrument (e.g., TA Instruments Q500).

    • Method: Heat a 5-10 mg sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Data Acquired: Onset of decomposition temperature, temperature of maximum mass loss, and residual mass.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: DSC instrument (e.g., TA Instruments Q2000).

    • Method: Heat a 2-5 mg sample in a sealed aluminum pan from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Data Acquired: Melting point, boiling point, and enthalpy of decomposition.

Table 3: Representative Experimental Thermal Analysis Data

TechniqueParameterValue
TGAOnset of Decomposition (Tonset)~ 200-250 °C
TGATemperature of Max. Mass Loss (Tmax)~ 280-320 °C
DSCMelting Point~ 25-35 °C
DSCEnthalpy of Decomposition (ΔHdecomp)~ 150-200 J/g

Note: These are hypothetical values for illustrative purposes.

The experimental workflow for assessing thermal stability is as follows:

G A Synthesized and Purified This compound B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Analysis of Decomposition Products (e.g., GC-MS) B->D E Determination of Thermal Stability Parameters C->E D->E

Caption: Experimental Workflow for Thermal Stability Analysis.

Conclusion

Navigating the Solubility Landscape of Diethyl hex-2-enedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl hex-2-enedioate, a potentially valuable building block in organic synthesis and drug development, currently lacks publicly available quantitative solubility data across a range of common organic solvents. This guide addresses this critical information gap by providing a comprehensive, generalized experimental protocol for determining the solubility of this compound. Furthermore, it offers a qualitative assessment of its expected solubility based on fundamental chemical principles and visual workflows to guide solvent selection and experimental design. While specific quantitative values remain to be experimentally determined, this document serves as a foundational resource for researchers working with this compound, enabling them to systematically explore its solubility profile.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Observations
e.g., Hexanee.g., 25
e.g., Toluenee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Acetonee.g., 25
e.g., Ethanole.g., 25
e.g., Methanole.g., 25
e.g., Dimethyl Sulfoxidee.g., 25

Qualitative Solubility Profile: A "Like Dissolves Like" Approach

Based on the molecular structure of this compound, which features both nonpolar (the hexene backbone) and polar (the two ester groups) characteristics, a qualitative prediction of its solubility can be made using the "like dissolves like" principle.

  • High Expected Solubility: In solvents of intermediate polarity and those capable of hydrogen bond accepting, such as ethyl acetate, acetone, and dichloromethane.

  • Moderate Expected Solubility: In polar protic solvents like ethanol and methanol, and in nonpolar aromatic solvents like toluene.

  • Low Expected Solubility: In highly nonpolar aliphatic solvents such as hexane and in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) without significant heating.

The following diagram illustrates the logical relationship for selecting appropriate solvents for solubility trials.

Caption: Logical workflow for solvent selection based on molecular structure.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound such as this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature bath (e.g., water bath, heating block)

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Apparatus for solvent removal (e.g., rotary evaporator, nitrogen stream)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial and place it in a constant temperature bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation (e.g., stirring or shaking) to ensure saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed volumetric flask.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Carefully remove the solvent from the volumetric flask under reduced pressure (rotary evaporator) or with a gentle stream of inert gas (nitrogen).

    • Once all the solvent has been removed, place the flask in a vacuum oven at a temperature below the melting point of the compound to remove any residual solvent.

    • Allow the flask to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask containing the dried solute.

    • Express the solubility in grams per 100 mL of solvent using the following formula:

      Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution (mL)) x 100

The following diagram outlines the experimental workflow for determining solubility.

G A Prepare Supersaturated Mixture B Equilibrate at Constant Temperature A->B C Withdraw Aliquot of Supernatant B->C D Filter to Remove Undissolved Solid C->D E Evaporate Solvent D->E F Dry and Weigh Residual Solute E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to generate this crucial information. By following the detailed experimental protocol and utilizing the principles of "like dissolves like" as a predictive tool, scientists and drug development professionals can effectively characterize the solubility of this compound, thereby facilitating its use in synthesis, purification, and formulation development. The provided templates and diagrams are intended to streamline this process and encourage the dissemination of new experimental findings to the broader scientific community.

Methodological & Application

Application Notes and Protocol for the Synthesis of Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl hex-2-enedioate is an unsaturated aliphatic diester with applications in organic synthesis, particularly as a building block for more complex molecules in the development of pharmaceuticals and agrochemicals. Its structure, featuring a carbon-carbon double bond conjugated with an ester group, makes it a versatile precursor for various chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate carbanions and aldehydes or ketones.[1][2] This method offers advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[2][3]

Principle of the Method

The synthesis involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. Specifically, triethyl phosphonoacetate is deprotonated with a strong base, such as sodium hydride, to form a nucleophilic carbanion. This carbanion then undergoes a nucleophilic addition to ethyl glyoxalate. The resulting intermediate subsequently eliminates diethyl phosphate to yield the desired product, Diethyl (E)-hex-2-enedioate. The reaction generally favors the formation of the thermodynamically more stable (E)-isomer.[2]

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Triethyl phosphonoacetate224.162.24 g (1.91 mL)10.01.0
Sodium hydride (60% in oil)24.00 (as NaH)0.44 g11.01.1
Ethyl glyoxalate (50% in toluene)102.092.04 g (2.08 mL)10.01.0
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated aq. NH₄Cl solution-20 mL--
Diethyl ether-100 mL--
Brine-20 mL--
Anhydrous magnesium sulfate----
Silica gel for column chromatography----
Hexanes/Ethyl acetate mixture----

Equipment

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Argon or nitrogen inlet

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure

  • Preparation of the Reaction Setup:

    • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is dried in an oven and allowed to cool to room temperature under a stream of argon.

    • The flask is charged with sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) and anhydrous tetrahydrofuran (THF, 20 mL).

  • Formation of the Phosphonate Anion:

    • The suspension of sodium hydride in THF is cooled to 0 °C using an ice-water bath.

    • A solution of triethyl phosphonoacetate (2.24 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF is prepared and added dropwise to the stirred suspension of NaH over 15 minutes.

    • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Reaction with Ethyl Glyoxalate:

    • A solution of ethyl glyoxalate (2.04 g of 50% solution in toluene, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF is added dropwise to the reaction mixture at 0 °C over 15 minutes.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, the reaction is carefully quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_flask Dry 3-neck flask under Argon add_reagents Add NaH and anhydrous THF prep_flask->add_reagents cool_flask Cool to 0 °C add_reagents->cool_flask add_phosphonate Add Triethyl phosphonoacetate in THF cool_flask->add_phosphonate stir1 Stir for 30 min at 0 °C add_phosphonate->stir1 add_aldehyde Add Ethyl glyoxalate in THF stir1->add_aldehyde stir2 Stir for 4 h at room temperature add_aldehyde->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry evaporate Remove solvent in vacuo dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Figure 1. Experimental workflow for the synthesis of this compound.

G phosphonate Triethyl phosphonoacetate base 1. NaH, THF, 0 °C product This compound phosphonate->product Horner-Wadsworth-Emmons Reaction aldehyde Ethyl glyoxalate aldehyde->product workup 2. Aqueous work-up byproduct Diethyl phosphate

Figure 2. Overall reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful tool for the synthesis of a diverse array of molecular architectures.[1][2] This document focuses on the Michael addition reactions of diethyl hex-2-enedioate and its close analogs, providing detailed protocols and application notes relevant to researchers in organic synthesis and drug discovery. The resulting α,β-dehydroamino acid derivatives are of significant interest in peptide and protein chemistry due to their ability to introduce conformational constraints and improve metabolic stability, making them valuable building blocks in drug development.[3]

While specific literature on the Michael addition reactions of this compound is limited, extensive research on the analogous dimethyl (E)-hex-2-en-4-ynedioate provides a strong predictive framework for its reactivity. The protocols and data presented herein are based on this well-studied analog and are expected to be readily adaptable for this compound.

Application Notes

The Michael addition to activated alkynes, such as this compound, can proceed via a standard 1,4-conjugate addition or, in certain cases, an α-addition pathway. The regioselectivity of this reaction is a key consideration for synthetic chemists.

α(δ')-Michael Addition of Amines

A notable application is the direct nucleophilic addition of primary and secondary alkyl amines to the α(δ')-carbon of the conjugated enyne system of dialkyl hex-2-en-4-ynedioates.[4][5][6] This "anti-Michael" or α-addition is significant as it provides a direct route to α,β-dehydroamino acid derivatives, which are valuable precursors in the synthesis of modified peptides and peptidomimetics.[4][5]

The reaction with primary amines has been shown to be highly stereoselective, yielding exclusively the (2E,4E)-stereoisomer. In contrast, the reaction with secondary amines typically results in a mixture of (2E,4E) and (2Z,4E)-stereoisomers.[4][5] This regio- and chemoselective transformation is attributed to the electronic properties of the conjugated enyne diester.[4][6]

Relevance in Drug Development

α,β-Dehydroamino acids are non-canonical amino acids that can be incorporated into peptides and proteins to enhance their therapeutic properties.[7] Their presence can:

  • Increase Proteolytic Stability: The double bond can sterically hinder the approach of proteases, prolonging the in vivo half-life of peptide-based drugs.[7]

  • Induce Conformational Constraints: The rigid nature of the dehydroamino acid residue can lock the peptide backbone into a specific conformation, which can be crucial for high-affinity binding to biological targets.[3]

  • Serve as Chemical Handles: The double bond provides a reactive site for further chemical modifications, allowing for the late-stage diversification of peptide drug candidates.[7]

The synthesis of these valuable building blocks via the Michael addition to acceptors like this compound is therefore a critical enabling technology in drug discovery.

Experimental Protocols

The following protocols are adapted from the literature for the Michael addition of amines to dimethyl (E)-hex-2-en-4-ynedioate and are expected to be applicable to the diethyl analog with minor modifications.

Protocol 1: α(δ')-Michael Addition of Primary Amines

Objective: To synthesize (2E,4E)-diethyl 2-(alkylamino)hexa-2,4-dienedioate derivatives.

Materials:

  • Diethyl (E)-hex-2-en-4-ynedioate

  • Primary amine (e.g., n-octylamine, benzylamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Mesitylene (internal standard for spectroscopic yield determination)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve diethyl (E)-hex-2-en-4-ynedioate (1.0 eq) in anhydrous THF (to achieve a concentration of approximately 0.1 M).

  • Add the primary amine (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • For quantitative analysis, an internal standard such as mesitylene can be added, and the yield can be determined by 1H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (2E,4E)-stereoisomer.[6]

Protocol 2: α(δ')-Michael Addition of Secondary Amines

Objective: To synthesize a mixture of (2E,4E)- and (2Z,4E)-diethyl 2-(dialkylamino)hexa-2,4-dienedioate derivatives.

Materials:

  • Diethyl (E)-hex-2-en-4-ynedioate

  • Secondary amine (e.g., piperidine, morpholine)

  • Anhydrous Tetrahydrofuran (THF)

  • Mesitylene (internal standard)

  • Neutralized silica gel for column chromatography

  • Triethylamine, Hexanes, and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve diethyl (E)-hex-2-en-4-ynedioate (1.0 eq) in anhydrous THF (to achieve a concentration of approximately 0.15 M).

  • Add the secondary amine (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Determine the spectroscopic yield using an internal standard if desired.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify and separate the (2E,4E) and (2Z,4E) stereoisomers by column chromatography on neutralized silica gel using a mobile phase containing a small percentage of triethylamine in a hexanes/ethyl acetate mixture (e.g., 5% v/v triethylamine in hexanes).[6]

Data Presentation

The following tables summarize the quantitative data for the Michael addition of various amines to dimethyl (E)-hex-2-en-4-ynedioate. The yields are expected to be comparable for the corresponding reactions with this compound.

Table 1: Reaction of Dimethyl (E)-hex-2-en-4-ynedioate with Primary Amines [6]

EntryPrimary AmineProductYield (%)
1n-Octylamine(2E,4E)-4a82
2n-Dodecylamine(2E,4E)-4b85
3Cyclohexylamine(2E,4E)-4c78
4Benzylamine(2E,4E)-4d88
5Allylamine(2E,4E)-4e75

All reactions were carried out with 1.19 mmol of the enyne and 1.19 mmol of the amine in 10 mL THF at room temperature for 2 hours. Yields were determined spectroscopically.

Table 2: Reaction of Dimethyl (E)-hex-2-en-4-ynedioate with Secondary Amines [6]

EntrySecondary AmineProduct(2E,4E) : (2Z,4E) RatioTotal Yield (%)
1Piperidine5a4 : 192
2Morpholine5b5 : 190
3Diethylamine5c7 : 185
4Dibenzylamine5d6 : 189

All reactions were carried out with 2.98 mmol of the enyne and 2.98 mmol of the amine in 20 mL THF at room temperature for 2 hours. Yields were determined spectroscopically.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Products start_acceptor This compound mixing Mixing and Stirring start_acceptor->mixing start_nucleophile Amine Nucleophile (Primary or Secondary) start_nucleophile->mixing conditions Anhydrous THF Room Temperature 2 hours monitoring TLC Monitoring mixing->monitoring workup Solvent Removal monitoring->workup purification Column Chromatography workup->purification primary_product (2E,4E)-Stereoisomer (from Primary Amine) purification->primary_product Primary Amine Product secondary_product (2E,4E) and (2Z,4E)-Stereoisomers (from Secondary Amine) purification->secondary_product Secondary Amine Products

Caption: Workflow for the Michael addition of amines.

Proposed Reaction Mechanism for α(δ')-Addition

G Amine Amine Intermediate [Transition State] Amine->Intermediate Nucleophilic Attack at α-carbon Acceptor Diethyl (E)-hex-2-en-4-ynedioate Acceptor->Intermediate Product α,β-Dehydroamino Acid Derivative Intermediate->Product Proton Transfer

Caption: Proposed mechanism for α(δ')-Michael addition.

Application in Peptide Modification

G cluster_synthesis Synthesis cluster_incorporation Peptide Synthesis cluster_application Drug Development Application michael Michael Addition of Amine to This compound product α,β-Dehydroamino Acid Derivative michael->product peptide_syn Solid-Phase or Solution-Phase Peptide Synthesis product->peptide_syn modified_peptide Peptide with Incorporated Dehydroamino Acid peptide_syn->modified_peptide improved_stability Increased Proteolytic Stability modified_peptide->improved_stability conformational_rigidity Conformational Rigidity modified_peptide->conformational_rigidity enhanced_activity Enhanced Biological Activity improved_stability->enhanced_activity conformational_rigidity->enhanced_activity

Caption: Role in peptide drug development.

References

Application Notes and Protocols for Diels-Alder Reactions with Diethyl Hex-2-enedioate as a Dienophile

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1] This reaction is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceutical agents, due to its reliability and predictability in forming C-C bonds.[1]

The dienophile's reactivity is typically enhanced by the presence of electron-withdrawing groups.[2][3][4] Diethyl hex-2-enedioate, with its two ester functionalities, is structurally primed to act as a competent dienophile. The ester groups withdraw electron density from the carbon-carbon double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[5]

While specific, documented examples of Diels-Alder reactions featuring this compound as the dienophile are not prevalent in readily accessible scientific literature, its structural similarity to well-studied dienophiles like diethyl fumarate and diethyl maleate allows for the development of robust, generalized protocols. These protocols can be adapted to explore the reactivity of this compound with various dienes.

This document provides a generalized experimental protocol and application notes for conducting Diels-Alder reactions using this compound, based on established procedures for analogous dienophiles.

Reaction Principle and Stereochemistry

The Diels-Alder reaction proceeds via a concerted mechanism, meaning all bond-forming and bond-breaking occurs in a single transition state.[1] This concerted nature leads to a high degree of stereospecificity. The stereochemistry of the dienophile is retained in the cyclohexene product.[6][7] For example, if the trans (E) isomer of this compound is used, the resulting adduct will have the two ester-containing substituents in a trans relationship.

When cyclic dienes such as cyclopentadiene are used, two diastereomeric products, designated endo and exo, can be formed. The endo product, where the dienophile's substituents are oriented towards the diene's π-system in the transition state, is often the kinetically favored product.[1][6] This preference is attributed to secondary orbital interactions between the p-orbitals of the dienophile's substituents and the developing π-bond of the diene.[8]

General Experimental Protocol: Diels-Alder Reaction of a Diene with this compound

This protocol is a representative example for the reaction between a generic diene (e.g., cyclopentadiene or 1,3-butadiene) and this compound. Cyclopentadiene is often used as a reactive diene to test dienophile reactivity.

Materials:

  • Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)

  • This compound

  • Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)

  • Lewis acid catalyst (optional, e.g., aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄))

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

    • Dissolve the dienophile in an appropriate anhydrous solvent (e.g., toluene, 5-10 mL per mmol of dienophile).

    • If using a Lewis acid catalyst, cool the solution to 0 °C in an ice bath and slowly add the catalyst (0.1-1.0 equivalent).[9] Stir for 15-20 minutes.

  • Addition of Diene:

    • Slowly add the diene (1.0-1.2 equivalents) to the stirred solution of the dienophile. For gaseous dienes like 1,3-butadiene, this can be achieved by bubbling the gas through the solution or using a sealed tube. For liquid dienes like cyclopentadiene, add it dropwise via a syringe.

  • Reaction Monitoring:

    • The reaction may be exothermic. Maintain the desired temperature (from 0 °C to reflux, depending on the diene's reactivity).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate (especially if a Lewis acid was used).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent like MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Diels-Alder adduct.

    • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Data Presentation: Representative Diels-Alder Reactions

Since specific data for this compound is scarce, the following table summarizes typical conditions and outcomes for analogous dienophiles. These values serve as a starting point for designing experiments with this compound.

DieneDienophileCatalystSolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
CyclopentadieneDiethyl MaleateNoneDichloromethane253>909:1
CyclopentadieneDiethyl FumarateNoneDichloromethane253>901:4
1,3-ButadieneDiethyl MaleateAlCl₃ (0.1 eq)Toluene8012~85N/A
FuranDiethyl FumarateZnCl₂ (0.5 eq)Diethyl Ether0 - 2524~70>20:1

Note: This table is illustrative and based on reactions with dienophiles structurally similar to this compound. N/A = Not Applicable.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a Diels-Alder adduct.

experimental_workflow General Workflow for Diels-Alder Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (Solvent, Dienophile, Catalyst) reagent_prep->reaction_setup diene_addition Diene Addition reaction_setup->diene_addition monitoring Reaction Monitoring (TLC) diene_addition->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Caption: A typical experimental workflow for a Diels-Alder reaction.

Logical Relationship: Effect of Lewis Acid Catalysis

Lewis acids can significantly influence the rate and selectivity of Diels-Alder reactions by coordinating to the dienophile.

lewis_acid_effect Influence of Lewis Acid on Diels-Alder Reactions dienophile Dienophile (e.g., this compound) activated_complex Activated Dienophile-Lewis Acid Complex dienophile->activated_complex Coordination lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->activated_complex lumo_lowered LUMO Energy is Lowered activated_complex->lumo_lowered rate_increase Increased Reaction Rate lumo_lowered->rate_increase selectivity_increase Increased Regio- and Stereoselectivity lumo_lowered->selectivity_increase

Caption: Lewis acid catalysis enhances dienophile reactivity.

Conclusion

This compound possesses the requisite electronic features to be an effective dienophile in Diels-Alder reactions. While direct literature precedents are limited, the principles of cycloaddition chemistry, combined with protocols for analogous reagents, provide a solid foundation for its application in synthesis. Researchers can utilize the provided general protocol as a starting point, with the expectation that reaction conditions may require optimization depending on the specific diene employed. The use of Lewis acid catalysts is a recommended strategy to enhance reaction rates and control stereochemical outcomes, which is often a critical consideration in the development of complex molecular architectures for drug discovery and other applications.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of Diethyl hex-2-enedioate as a versatile starting material in the synthesis of nitrogen-containing heterocyclic compounds. The following sections detail the synthesis of pyrazolidinone and pyridazinone derivatives, critical scaffolds in medicinal chemistry.

Synthesis of Ethyl 5-oxo-2-(2-ethoxycarbonylethyl)pyrazolidine-3-carboxylate

The reaction of this compound with hydrazine hydrate is anticipated to proceed via a Michael addition followed by a cyclocondensation reaction to yield a pyrazolidinone derivative. The initial nucleophilic attack of one of the nitrogen atoms of hydrazine occurs at the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization to form the stable five-membered pyrazolidinone ring.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Pyrazolidinone Ethyl 5-oxo-2-(2-ethoxycarbonylethyl)pyrazolidine-3-carboxylate This compound->Pyrazolidinone 1. Michael Addition 2. Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Pyrazolidinone

Caption: Proposed synthesis of a pyrazolidinone derivative.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and outcomes based on analogous reactions of α,β-unsaturated esters with hydrazine.[1][2][3][4]

ParameterValue
Reactants
This compound1.0 eq
Hydrazine hydrate1.1 eq
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 6 hours
Proposed Yield 65 - 75%
Product Ethyl 5-oxo-2-(2-ethoxycarbonylethyl)pyrazolidine-3-carboxylate
Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.0 g, 10 mmol).

    • Add 50 mL of absolute ethanol to dissolve the starting material.

  • Addition of Hydrazine:

    • While stirring, slowly add hydrazine hydrate (0.55 mL, 11 mmol) to the solution at room temperature.

    • An exothermic reaction may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 5-oxo-2-(2-ethoxycarbonylethyl)pyrazolidine-3-carboxylate.

Proposed Synthesis of Diethyl 3-oxopyridazine-4,5-dicarboxylate

The direct synthesis of a pyridazinone from this compound is challenging due to the α,β-unsaturated nature of the starting material. A plausible route involves a two-step process: first, the conversion of this compound to a 1,4-dicarbonyl precursor, followed by cyclocondensation with hydrazine. A potential, though not yet documented, method for this conversion could be an oxidative cleavage of the double bond to form a dialdehyde, which would then readily cyclize. A more established, multi-step alternative would involve reduction of the double bond followed by selective oxidation.

For the purpose of this protocol, we will outline the second, more established step: the cyclocondensation of a hypothetical 1,4-dicarbonyl precursor, Diethyl 2,3-diformylsuccinate, with hydrazine.

Reaction Workflow:

G A This compound B Step 1: Conversion to 1,4-Dicarbonyl Precursor (e.g., Diethyl 2,3-diformylsuccinate) A->B Proposed Multi-step (e.g., Reduction, Oxidation) C Step 2: Cyclocondensation with Hydrazine hydrate B->C D Diethyl 3-oxopyridazine-4,5-dicarboxylate C->D

Caption: Proposed workflow for pyridazinone synthesis.

Quantitative Data Summary for Cyclocondensation Step

The following table outlines the projected parameters for the cyclocondensation of the hypothetical precursor with hydrazine.

ParameterValue
Reactants
Diethyl 2,3-diformylsuccinate1.0 eq
Hydrazine hydrate1.0 eq
Solvent Acetic Acid
Temperature 100 °C
Reaction Time 2 - 3 hours
Proposed Yield 70 - 80%
Product Diethyl 3-oxopyridazine-4,5-dicarboxylate
Experimental Protocol for Cyclocondensation Step
  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve the hypothetical Diethyl 2,3-diformylsuccinate (e.g., 2.3 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Addition of Hydrazine:

    • Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the stirred solution at room temperature.

  • Reaction:

    • Heat the mixture to 100 °C for 2-3 hours.

    • Monitor the formation of the pyridazinone product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into 100 mL of ice-water.

    • The precipitated solid can be collected by filtration, washed with cold water, and dried.

    • Recrystallization from a suitable solvent like ethanol can be performed for further purification to yield Diethyl 3-oxopyridazine-4,5-dicarboxylate.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical decision-making process for the synthesis of either a pyrazolidinone or a pyridazinone from this compound, highlighting the key structural requirement of the precursor.

G Start Start: this compound Precursor_Type Precursor Type? Start->Precursor_Type Alpha_Beta_Unsaturated α,β-Unsaturated Diester Precursor_Type->Alpha_Beta_Unsaturated Direct Use Conversion Chemical Conversion (Multi-step) Precursor_Type->Conversion Requires Conversion Reaction_A Reaction with Hydrazine Alpha_Beta_Unsaturated->Reaction_A One_Four_Dicarbonyl 1,4-Dicarbonyl Reaction_B Reaction with Hydrazine One_Four_Dicarbonyl->Reaction_B Product_A Pyrazolidinone Derivative Reaction_A->Product_A Product_B Pyridazinone Derivative Reaction_B->Product_B Conversion->One_Four_Dicarbonyl

Caption: Synthetic pathway decision map.

References

Application Notes and Protocols for the Characterization of Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical techniques for the characterization of Diethyl hex-2-enedioate. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, along with expected data in structured tables. Visual workflows are included to guide researchers through the characterization process.

Introduction

This compound is an unsaturated diethyl ester that finds applications in various fields, including as a precursor in the synthesis of polymers and specialty chemicals. Its chemical structure, featuring a carbon-carbon double bond in conjugation with a carbonyl group, gives it specific reactivity and spectroscopic properties. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and regulatory purposes. This document outlines the standard analytical methodologies for its comprehensive characterization.

Analytical Techniques and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. Expected ¹H NMR Data

Typical ¹H NMR data for this compound is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.90dt1H=CH-CO
~5.85dt1H=CH-CH₂
4.15q4H-O-CH₂-CH₃
2.35m2H=CH-CH₂-CH₂
2.20m2H-CH₂-CO
1.25t6H-O-CH₂-CH₃

2.1.2. Expected ¹³C NMR Data

Typical ¹³C NMR data for this compound is summarized in the table below.

Chemical Shift (δ) ppmAssignment
~172.5-CH₂-C =O
~165.0=CH-C =O
~145.0=C H-CO
~122.0=C H-CH₂
~60.5-O-C H₂-CH₃
~30.0=CH-C H₂-CH₂
~28.0-C H₂-CO
~14.0-O-CH₂-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation. The conjugation of the double bond with the carbonyl group influences the position of the characteristic C=O stretching frequency.[1][2]

2.2.1. Expected FTIR Data

Characteristic FTIR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (alkane)
~1720StrongC=O stretch (α,β-unsaturated ester)[1]
~1650MediumC=C stretch (alkene)
~1250, ~1170StrongC-O stretch (ester)[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

2.3.1. Expected Mass Spectrometry Data (Electron Ionization - EI)

The expected major fragments from the EI mass spectrum of this compound are presented below.

m/zRelative Intensity (%)Assignment
2005[M]⁺ (Molecular Ion)
15560[M - OCH₂CH₃]⁺
127100[M - COOCH₂CH₃]⁺
9940[M - CH₂COOCH₂CH₃]⁺
7150[C₄H₇O]⁺
4530[COOCH₂CH₃]⁺

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1s).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Integrate the peaks and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, relaxation delay of 2s).

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

NMR_Workflow A Sample Preparation (Dissolve in CDCl3) B Transfer to NMR Tube A->B C Instrument Setup (Lock, Shim) B->C D 1H NMR Acquisition C->D F 13C NMR Acquisition C->F E 1H Data Processing (FT, Phasing, Referencing) D->E H Structural Elucidation E->H G 13C Data Processing (FT, Phasing, Referencing) F->G G->H

NMR Spectroscopy Workflow
FTIR Spectroscopy Protocol

Objective: To obtain the FTIR spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the characteristic absorption peaks.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue.

FTIR_Workflow A Record Background Spectrum B Apply Sample to ATR Crystal A->B C Acquire Sample Spectrum B->C D Data Processing (Background Subtraction) C->D E Peak Identification D->E GCMS_Workflow A Sample Preparation (Dilute in Solvent) C Sample Injection A->C B Instrument Setup (GC and MS Parameters) D Chromatographic Separation B->D C->D E Mass Spectrometric Detection D->E F Data Analysis (TIC, Mass Spectrum) E->F G Purity and Structure Confirmation F->G

References

Safe handling and storage procedures for Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Diethyl hex-2-enedioate could not be located. The following information is based on general safety protocols for handling analogous unsaturated esters. Researchers, scientists, and drug development professionals should obtain a substance-specific SDS from the manufacturer or supplier before any handling or use of this compound. The information provided herein is for general guidance only and should not be considered a substitute for a formal risk assessment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards.

Potential Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: Vapors or mists may be irritating to the respiratory system.

  • Sensitization: May cause an allergic skin reaction in susceptible individuals.

  • Flammability: Combustible liquid.

GHS Classification (Anticipated):

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Skin Sensitization (Category 1)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory tract irritation

Quantitative Data Summary

The following table summarizes typical quantitative data for structurally similar diesters. This data is for illustrative purposes only and may not accurately reflect the properties of this compound.

PropertyValue (Typical for similar diesters)Notes
Flash Point > 100 °CThe substance is likely a combustible liquid.
Boiling Point Data not available
Vapor Pressure Data not available
Permissible Exposure Limit (PEL) Not establishedIn the absence of a specific PEL, it is prudent to minimize exposure and handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesContact with these materials could lead to vigorous reactions.[1]

Experimental Protocols

3.1. General Handling Protocol

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

  • Preparation and Precautionary Measures:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

    • Verify the functionality of safety equipment, including an eyewash station and safety shower.

    • Don appropriate Personal Protective Equipment (PPE):

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles with side shields or a face shield.

      • A flame-resistant lab coat.

    • Keep a spill kit readily accessible.

  • Aliquoting and Dispensing:

    • Work exclusively within the chemical fume hood.

    • Use a clean, dry syringe or pipette for transferring the liquid.

    • Avoid generating aerosols or splashes.

    • Ensure the container is securely closed after dispensing.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

    • Ensure all joints in the glassware are properly sealed.

  • Post-Handling and Waste Disposal:

    • Wipe down the work area with an appropriate solvent and then decontaminate with soap and water.

    • Dispose of all contaminated materials (gloves, paper towels, etc.) in a designated hazardous waste container.

    • Rinse all glassware that came into contact with the compound with a suitable solvent, collecting the rinsate as hazardous waste.

3.2. Spill Response Protocol

  • Immediate Actions:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is large or involves other hazardous materials, evacuate the area and contact emergency services.

  • Containment and Cleanup (for small spills):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Visualization of Workflows and Relationships

Safe Handling and Storage Workflow

G prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_aliquot Aliquot in Hood prep_safety->handle_aliquot Proceed if Safe handle_reaction Perform Reaction handle_aliquot->handle_reaction post_clean Decontaminate Area handle_reaction->post_clean post_waste Dispose of Waste post_clean->post_waste storage_container Tightly Closed Container post_waste->storage_container Store Unused Reagent storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_incompat Away from Incompatibles storage_location->storage_incompat

Caption: Workflow for the safe handling and storage of this compound.

Emergency Response Decision Tree

G cluster_spill Spill Response cluster_exposure Exposure Response incident Incident Occurs (Spill or Exposure) spill_size Assess Spill Size incident->spill_size exposure_type Type of Exposure incident->exposure_type spill_small Contain with Absorbent spill_size->spill_small Small spill_large Evacuate & Call Emergency Services spill_size->spill_large Large spill_cleanup Clean & Decontaminate spill_small->spill_cleanup exposure_skin Remove Contaminated Clothing Wash with Soap & Water exposure_type->exposure_skin Skin exposure_eye Rinse with Water for 15 min exposure_type->exposure_eye Eye exposure_inhalation Move to Fresh Air exposure_type->exposure_inhalation Inhalation seek_medical Seek Medical Attention exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhalation->seek_medical

Caption: Decision tree for responding to a spill or exposure incident.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Diethyl hex-2-enedioate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing a self-coupling reaction of ethyl propiolate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), may be old or deactivated.- Use a fresh batch of catalyst. - Ensure the catalyst is stored under appropriate conditions (e.g., in a desiccator).
2. Poor Quality Starting Material: The ethyl propiolate starting material may contain impurities or has degraded.- Purify the ethyl propiolate by distillation before use. - Verify the purity of the starting material using techniques like NMR or GC-MS.
3. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.- Anhydrous solvents are often crucial. Consider using freshly distilled dichloromethane (CH2Cl2) or tetrahydrofuran (THF).[1][2] - Ensure the solvent is free of water, which can interfere with the reaction.
4. Incorrect Reaction Temperature: The reaction may be sensitive to temperature fluctuations.- For the DABCO-catalyzed self-coupling of propiolates, the reaction is often initiated at 0°C and then allowed to proceed at room temperature.[2] - Maintain a consistent temperature throughout the reaction.
Formation of Side Products 1. Polymerization: Propiolates can be prone to polymerization, especially in the presence of certain catalysts or at elevated temperatures.- Maintain a low reaction temperature. - Use the recommended catalyst loading; an excess of catalyst can sometimes promote polymerization.
2. Isomerization: Depending on the reaction conditions, isomerization of the double bond to other positions can occur.- The use of specific catalysts like DABCO stereoselectively yields the E-isomer.[2] - Analyze the product mixture by NMR to identify any isomers. Modification of the catalyst or solvent may be necessary to improve stereoselectivity.
3. Michael Addition: If nucleophiles (e.g., water, amines) are present as impurities, they can undergo Michael addition to the α,β-unsaturated ester.- Use anhydrous and amine-free solvents and reagents.[1]
Difficult Product Purification 1. Oily Product: The crude product may be an oil that is difficult to crystallize.- Utilize column chromatography on silica gel for purification. A common eluent system is a mixture of hexanes and ethyl acetate.[2][3]
2. Co-eluting Impurities: Some side products may have similar polarity to the desired product, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system might improve separation. - Consider alternative purification methods like distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient method for synthesizing this compound?

A1: A highly efficient method is the organo-catalyzed self-coupling of ethyl propiolate. This reaction typically employs a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under mild conditions to produce the desired E-isomer in high yields.[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (ethyl propiolate) should diminish and a new spot for the product (this compound) should appear. After completion, the solvent can be removed under vacuum.[1]

Q3: What are the optimal reaction conditions for the DABCO-catalyzed self-coupling of ethyl propiolate?

A3: Based on analogous reactions, the following conditions are a good starting point:

  • Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Solvent: Anhydrous dichloromethane (CH2Cl2)

  • Temperature: 0°C initially, then stirring for a short period (e.g., 15 minutes).[2]

  • Reactant Concentration: A moderate concentration, for example, 0.5 M, has been shown to be effective.[2]

Q4: What are the expected spectroscopic signatures for this compound?

A4: While specific data for this compound is not provided in the search results, based on its structure and data for similar compounds, one would expect:

  • ¹H NMR: Signals for the ethyl groups (triplet and quartet), and characteristic signals for the vinyl and alkyne protons. The coupling constant between the vinyl protons can confirm the E-stereochemistry.

  • ¹³C NMR: Resonances for the carbonyl carbons, the sp² carbons of the double bond, the sp carbons of the triple bond, and the carbons of the ethyl groups.

  • IR Spectroscopy: Characteristic absorption bands for the C=O of the ester groups, the C=C double bond, and the C≡C triple bond.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Ethyl propiolate is a volatile and reactive compound. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) if anhydrous conditions are required.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Self-Coupling of Ethyl Propiolate

This protocol is adapted from the synthesis of similar compounds.[2]

  • Preparation: To a solution of ethyl propiolate (1 equivalent) in anhydrous dichloromethane (to make a 0.5 M solution) at 0°C, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.01 equivalents).

  • Reaction: Stir the reaction mixture at 0°C. The reaction is often rapid and may be complete within 15 minutes. Monitor the reaction by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent of hexanes and ethyl acetate to yield this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants Ethyl Propiolate_1 Ethyl Propiolate Product This compound Ethyl Propiolate_1->Product Self-Coupling Ethyl Propiolate_2 Ethyl Propiolate Ethyl Propiolate_2->Product DABCO DABCO (Catalyst) DABCO->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Setup Setup Reaction Vessel (Anhydrous Conditions) Start->Setup Add_Reactants Add Ethyl Propiolate and Solvent (CH2Cl2) Setup->Add_Reactants Cool Cool to 0°C Add_Reactants->Cool Add_Catalyst Add DABCO Cool->Add_Catalyst Stir Stir and Monitor by TLC Add_Catalyst->Stir Workup Concentrate Under Reduced Pressure Stir->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Flow Start Low Yield? Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Yes Proceed Proceed with Reaction Start->Proceed No Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst No Check_Reagent Is Ethyl Propiolate Pure? Check_Catalyst->Check_Reagent Yes Replace_Catalyst->Check_Reagent Purify_Reagent Purify by Distillation Check_Reagent->Purify_Reagent No Check_Conditions Are Conditions Anhydrous? Check_Reagent->Check_Conditions Yes Purify_Reagent->Check_Conditions Dry_Solvent Use Dry Solvent Check_Conditions->Dry_Solvent No Check_Conditions->Proceed Yes Dry_Solvent->Proceed

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting low yields in Diethyl hex-2-enedioate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diethyl hex-2-enedioate Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound and addressing common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound that are prone to low yields?

A1: Common methods for synthesizing α,β-unsaturated esters like this compound include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and variations of condensation reactions. Low yields in these pathways can often be attributed to impure reagents, suboptimal reaction conditions, steric hindrance, or the formation of side products. The HWE reaction is often preferred for its generally higher yields and stereoselectivity.

Q2: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the cause?

A2: Incomplete conversion is often due to several factors. Insufficient reaction time or temperature can prevent the reaction from reaching completion. The base used, particularly in reactions like the HWE, might not be strong enough to deprotonate the phosphonate ester effectively. Additionally, the presence of moisture or other impurities in the reagents or solvent can quench the reactive intermediates.

Q3: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are these likely to be?

A3: The presence of multiple spots suggests the formation of side products. These can include stereoisomers (e.g., the Z-isomer instead of the desired E-isomer), products from self-condensation of the starting materials, or byproducts from degradation. For instance, a possible side reaction involves the decarboxylation of an intermediate, which can lead to the formation of diethyl ether and ethanol[1]. In syntheses involving Michael additions, different stereoisomers can also be a major byproduct[2].

Q4: How critical is the choice of solvent for this synthesis?

A4: The choice of solvent is highly critical. For reactions involving strong bases and anionic intermediates, such as the HWE reaction, anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically preferred to solvate the intermediates and prevent quenching. The solvent can also influence the stereoselectivity of the reaction[2].

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible CauseSuggested SolutionRationale
Inactive Reagents Use freshly distilled/purified aldehydes and ensure the phosphonate reagent is pure. Verify the activity of the base.Aldehyd starting materials can oxidize or polymerize on storage. The phosphonate reagent can hydrolyze over time.
Insufficient Base Strength or Amount Switch to a stronger base (e.g., NaH instead of NaOEt). Ensure at least one molar equivalent of base is used.The pKa of the phosphonate ester requires a sufficiently strong base for complete deprotonation to form the reactive ylide.
Presence of Water Use anhydrous solvents and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water will quench the strong base and the anionic intermediates, halting the reaction.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC.Some reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.
Issue 2: Presence of Significant Side Products
Possible CauseSuggested SolutionRationale
Formation of Z-isomer For HWE reactions, use conditions known to favor the E-isomer (e.g., NaH in THF).The choice of base and solvent can significantly influence the stereochemical outcome of the olefination.
Self-Condensation of Aldehyde Add the aldehyde slowly to the reaction mixture containing the generated ylide. Maintain a low reaction temperature during the addition.This minimizes the concentration of the aldehyde at any given time, reducing the likelihood of self-condensation.
Hydrolysis of Ester Groups Ensure all reagents and solvents are anhydrous. Work up the reaction under neutral or slightly acidic conditions.The presence of water, especially with a base, can lead to saponification of the diethyl ester groups.
Michael Addition Side Products If the reaction involves Michael addition precursors, control the stoichiometry and reaction time carefully.[2]The formation of Michael adducts can compete with the desired reaction pathway.[3]

Experimental Protocols

Example Protocol: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from ethyl 4-oxobutanoate and triethyl phosphonoacetate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 4-oxobutanoate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.05 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl 4-oxobutanoate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Data Presentation

Table 1: Optimization of Reaction Conditions

The following table presents hypothetical data on how reaction conditions can affect the yield of this compound in an HWE synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanol251245
2NaHTHF0 to 251285
3K₂CO₃DMF502430
4NaHDME0 to 251278
5LiHMDSTHF-78 to 25882

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity (Aldehyde, Phosphonate, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions tlc_analysis Analyze TLC Plate start->tlc_analysis purify_reagents Purify/Replace Reagents Use Anhydrous Solvents check_reagents->purify_reagents optimize_base Increase Base Strength/Equivalents Increase Reaction Time/Temp check_conditions->optimize_base incomplete_rxn Incomplete Reaction? (Starting Material Present) tlc_analysis->incomplete_rxn side_products Side Products Present? tlc_analysis->side_products incomplete_rxn->side_products No incomplete_rxn->optimize_base Yes optimize_purification Optimize Purification (Chromatography Gradient) side_products->optimize_purification Yes end_product Improved Yield side_products->end_product No optimize_base->end_product purify_reagents->end_product optimize_purification->end_product

Caption: Troubleshooting workflow for low yields.

Side_Reaction_Pathway hwe_intermediate HWE Intermediate (Phosphonate Adduct) desired_product This compound (Desired Product) hwe_intermediate->desired_product Elimination side_product_path Decarboxylation (Side Reaction) hwe_intermediate->side_product_path Undesired Pathway diethyl_ether Diethyl Ether side_product_path->diethyl_ether ethanol Ethanol side_product_path->ethanol

Caption: Potential side reaction pathway.[1]

References

Side reactions to consider when using Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl hex-2-enedioate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Michael Addition (1,4-Conjugate Addition)

Q1: My reaction with this compound is showing a major byproduct with a higher molecular weight than expected. What could be the cause?

A1: A common side reaction is the Michael addition (or 1,4-conjugate addition) of a nucleophile to the β-carbon of the α,β-unsaturated ester system.[1][2][3] This is particularly prevalent if your reaction mixture contains unreacted starting materials, intermediates, or additives with nucleophilic character (e.g., amines, thiols, or enolates).

Troubleshooting Steps:

  • Identify Nucleophiles: Review all reagents and solvents in your reaction for potential nucleophiles. Even weak nucleophiles like water or alcohols can participate under certain conditions.

  • Control Stoichiometry: Ensure precise control over the stoichiometry of your primary nucleophile to minimize excess that could lead to secondary reactions.

  • Temperature Management: Michael additions can be sensitive to temperature. Running the reaction at a lower temperature may improve selectivity for your desired product.

Unwanted Polymerization

Q2: I'm observing the formation of an insoluble, sticky solid in my reaction vessel. Is this polymerization?

A2: Yes, the formation of an insoluble, often tacky or glassy solid is a strong indication of polymerization. The activated double bond in this compound can undergo anionic or radical polymerization, especially in the presence of initiators (e.g., strong bases, radical sources), heat, or light.[4]

Troubleshooting Steps:

  • Exclude Initiators: Ensure all reagents and solvents are free from potential initiators. For example, use freshly distilled solvents and purified reagents.

  • Use Inhibitors: For storage or reactions prone to polymerization, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).

  • Control Temperature and Light: Store this compound at a low temperature and protect it from light. Run reactions at the lowest effective temperature and in a vessel that shields the contents from ambient light.

Ester Hydrolysis

Q3: My final product is more acidic than expected, and I'm seeing a lower yield of the desired diester. What is happening?

A3: This suggests that one or both of the ethyl ester groups are being hydrolyzed to the corresponding carboxylic acid.[5][6][7] This can occur if there is water present in your reaction mixture, especially under acidic or basic conditions.[7]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.

  • Neutralize After Reaction: If your reaction is performed under acidic or basic conditions, neutralize the mixture during workup as quickly as possible to prevent hydrolysis.

  • Purification: The resulting carboxylic acid can often be removed from the desired diester product by a mild aqueous base wash during the workup.

Isomerization of the Double Bond

Q4: The stereochemistry of my product is not what I expected. I'm seeing a mixture of cis and trans isomers. Why?

A4: this compound is typically the trans (E) isomer. However, under certain conditions, such as exposure to heat, light, or a catalyst, it can isomerize to the cis (Z) isomer.[8][9] This can affect the stereochemical outcome of subsequent reactions.

Troubleshooting Steps:

  • Check Starting Material: Verify the isomeric purity of your starting this compound by ¹H NMR spectroscopy.

  • Avoid Heat and Light: Perform the reaction at the lowest possible temperature and protect it from light.

  • Catalyst Choice: Be aware that some catalysts can promote isomerization. A change in catalyst may be necessary.

Diels-Alder Reaction

Q5: I'm reacting this compound in the presence of a conjugated diene and getting an unexpected cyclic product. What is this?

A5: this compound is an excellent dienophile and will readily undergo a Diels-Alder reaction with a conjugated diene to form a six-membered ring.[10][11][12][13] This is a [4+2] cycloaddition reaction.[10][12]

Troubleshooting Steps:

  • Identify Dienes: Ensure that no unintended conjugated dienes are present in your reaction mixture.

  • Temperature Control: While the Diels-Alder reaction is often thermally promoted, running the reaction at a lower temperature might favor your desired reaction pathway if the activation energy for the Diels-Alder is higher.

  • Protecting Groups: If a diene moiety is part of your substrate and you want to avoid the Diels-Alder reaction, you may need to use a protecting group strategy.

Data Presentation

Table 1: ¹H NMR and ¹³C NMR Data for this compound and Potential Byproducts
CompoundKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)
This compound (trans) ~6.9 (dt), ~5.9 (dt), 4.2 (q), 1.3 (t)~165, ~145, ~122, ~61, ~14
Michael Adduct (e.g., with an amine) Disappearance of alkene protons (~6.9, ~5.9 ppm). Appearance of new aliphatic protons.Disappearance of alkene carbons (~145, ~122 ppm). Appearance of new aliphatic carbons.
Hydrolysis Product (Monoacid) Similar to starting material, but one ester group is replaced by a carboxylic acid proton (broad singlet, >10 ppm).One ester carbonyl (~165 ppm) is replaced by a carboxylic acid carbonyl (~170 ppm).
Diels-Alder Adduct (with Butadiene) Disappearance of starting alkene protons. Appearance of new alkene and aliphatic protons in the cyclohexene ring.Disappearance of starting alkene carbons. Appearance of new alkene and aliphatic carbons.

Experimental Protocols

Protocol 1: General Procedure for a Reaction with this compound
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the reaction apparatus under a stream of dry nitrogen or argon.

  • Reagents: Use anhydrous solvents. Purify all liquid reagents by distillation if necessary.

  • Reaction Setup: To a solution of your substrate in the chosen anhydrous solvent at the desired temperature (e.g., 0 °C), add this compound dropwise via a syringe.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Detection of Byproducts by GC-MS
  • Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a suitable solvent and an internal standard.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Method: Use a suitable temperature program to separate the components. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Analysis: Analyze the mass spectrum of each peak to identify the molecular weight of the components and compare them to the expected masses of the starting material, product, and potential byproducts.

Visualizations

Reaction Pathways

Figure 1: Main Reaction vs. Michael Addition Side Reaction A Reactant A Desired_Product Desired Product A->Desired_Product Desired Reaction B This compound B->Desired_Product Michael_Adduct Michael Adduct B->Michael_Adduct Michael Addition (Side Reaction) Nuc Nucleophile (Nuc-) Nuc->Michael_Adduct

Caption: Main reaction pathway versus the competing Michael addition side reaction.

Troubleshooting Workflow

Figure 2: Troubleshooting Workflow for Unexpected Results Start Unexpected Result in Reaction Check_Purity Check Starting Material Purity (NMR, GC-MS) Start->Check_Purity Insoluble_Solid Insoluble/Sticky Solid Formed? Check_Purity->Insoluble_Solid Purity OK Acidic_Product Product is Acidic? Insoluble_Solid->Acidic_Product No Polymerization Likely Polymerization Insoluble_Solid->Polymerization Yes Isomer_Mix Mixture of Isomers? Acidic_Product->Isomer_Mix No Hydrolysis Likely Ester Hydrolysis Acidic_Product->Hydrolysis Yes Isomerization Likely Isomerization Isomer_Mix->Isomerization Yes Review_Conditions Review Reaction Conditions (Temp, Light, Atmosphere) Isomer_Mix->Review_Conditions No Polymerization->Review_Conditions Hydrolysis->Review_Conditions Isomerization->Review_Conditions End Implement Corrective Actions Review_Conditions->End

Caption: A logical workflow to diagnose common issues in reactions.

Mechanism of Ester Hydrolysis

Figure 3: Base-Catalyzed Ester Hydrolysis Ester Ester (RCOOEt) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Hydroxide Hydroxide (OH-) Hydroxide->Tetrahedral_Intermediate Nucleophilic Attack Carboxylate Carboxylate (RCOO-) Hydroxide->Carboxylate Carboxylic_Acid Carboxylic Acid (RCOOH) Tetrahedral_Intermediate->Carboxylic_Acid Collapse Ethoxide Ethoxide (EtO-) Tetrahedral_Intermediate->Ethoxide Loss of Leaving Group Carboxylic_Acid->Carboxylate Deprotonation by OH- Ethanol Ethanol (EtOH) Ethoxide->Ethanol Protonation by H2O

References

Technical Support Center: Purifying Diethyl hex-2-enedioate via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of Diethyl hex-2-enedioate using recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. For esters like this compound, good starting points for solvent screening include ethanol, ethyl acetate, or solvent pairs like ethanol-water or ethyl acetate-hexane.[1][2][3] A rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[1]

Q2: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid because the solution is supersaturated at a temperature above the compound's melting point.[4][5] To fix this, return the mixture to the heat source, add more solvent to decrease the saturation level, and allow it to cool more slowly.[5] Using a larger volume of solvent can help the compound stay soluble longer as it cools.

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: A supersaturated solution may resist crystallization. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[5]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[5]

  • Reducing Temperature: Cool the solution further in an ice-water bath.[4]

  • Concentrating the Solution: If there is too much solvent, gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[5]

Q4: How does the cooling rate affect the purity of the crystals?

A4: The rate of cooling significantly impacts crystal size and purity. Rapid cooling tends to form small crystals that can trap impurities within their lattice.[5] A slower cooling process allows for the formation of larger, purer crystals as impurity molecules are selectively excluded from the growing crystal structure.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound.

Problem 1: The Compound Fails to Dissolve in the Hot Solvent

If the compound does not dissolve completely in the boiling solvent, it indicates that you have not added enough solvent or the chosen solvent is inappropriate. Incrementally add small volumes of the hot solvent until the solid fully dissolves. If a large volume of solvent is required, consider choosing a different solvent in which your compound is more soluble at high temperatures.

Problem 2: Premature Crystal Formation During Hot Filtration

Crystals forming in the funnel during hot filtration is a common issue caused by the solution cooling too quickly.[4] To prevent this:

  • Use a stemless or short-stemmed funnel.

  • Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it on the steam bath.

  • Use a slight excess of hot solvent to ensure the compound remains in solution during the transfer. This excess can be boiled off after filtration is complete.[4]

Problem 3: Low Recovery of the Purified Compound

Low yield can result from several factors:

  • Using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures.

  • Incomplete crystallization before filtration.

  • Filtering the crystals before the solution is sufficiently cold.

  • Loss of material during transfers between flasks.

To improve recovery, ensure you are using the minimum amount of hot solvent necessary for dissolution and that the solution is thoroughly cooled in an ice bath before vacuum filtration.

Troubleshooting Workflow Diagram

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Form observe->crystals_ok Success oiling_out Problem: Compound 'Oils Out' observe->oiling_out Liquid Droplets no_crystals Problem: No Crystals Form observe->no_crystals Clear Solution Remains reduce_solvent Boil Off Excess Solvent observe:e->reduce_solvent:w Still Clear end_process Isolate Crystals via Vacuum Filtration crystals_ok->end_process reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent scratch Scratch Flask or Add Seed Crystal no_crystals->scratch cool_slower Cool Even Slower (Insulate Flask) reheat_add_solvent->cool_slower cool_slower->observe ice_bath Cool in Ice Bath scratch->ice_bath ice_bath->observe Still No Crystals ice_bath->crystals_ok Crystals Form reduce_solvent->cool

Caption: A flowchart for troubleshooting common recrystallization issues.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized for your particular sample.

1. Solvent Selection:

  • Place a small amount (approx. 20-30 mg) of the crude this compound into a test tube.

  • Add a potential solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as recovery will be low.[2]

  • If it is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the solid completely at or near its boiling point.

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • If no single solvent is ideal, test solvent pairs (e.g., ethanol-water, ethyl acetate-hexane).[2][6] Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify.[7]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).

  • Add the chosen solvent in small portions, heating the mixture with swirling (e.g., on a hot plate or steam bath).

  • Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the final yield.

3. Hot Filtration (Optional):

  • If the hot solution contains insoluble impurities (e.g., dust, side products) or is colored, a hot filtration is necessary.

  • If colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.[4]

4. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[5]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

6. Drying:

  • Transfer the crystals from the filter paper to a watch glass and allow them to air dry completely. For higher boiling point solvents, a vacuum oven may be necessary.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Main Procedure cluster_isolation Isolation & Drying select_solvent 1. Select Optimal Solvent (Test Tube Scale) dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve hot_filt_decision Insoluble Impurities or Color Present? dissolve->hot_filt_decision hot_filt 3. Perform Hot Filtration (with charcoal if colored) hot_filt_decision->hot_filt Yes cool_slowly 4. Cool Filtrate Slowly to Room Temperature hot_filt_decision->cool_slowly No hot_filt->cool_slowly ice_bath 5. Cool Further in Ice Bath cool_slowly->ice_bath vac_filt 6. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filt wash 7. Wash Crystals with Ice-Cold Solvent vac_filt->wash dry 8. Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: A step-by-step workflow for the recrystallization protocol.

Data & Solvent Selection

Choosing the right solvent is critical. The following table lists common laboratory solvents that may be suitable for this compound, along with their relevant physical properties.

SolventBoiling Point (°C)PolarityComments
Hexane 69Non-polarGood for non-polar compounds; often used as the "poor" solvent in a solvent pair.
Ethyl Acetate 77Polar AproticA good choice for esters due to structural similarity ("like dissolves like").[1][8]
Ethanol 78.5Polar ProticGenerally a good solvent for moderately polar compounds.[8]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.[8]
Water 100Very PolarUnlikely to be a good single solvent but is commonly used as the "poor" solvent with ethanol or acetone.[1][2]
Toluene 111Non-polarHigher boiling point may be useful, but can also increase the risk of oiling out.

Solvent Choice Logic Diagram

G cluster_single Single Solvent Strategy cluster_pair Solvent Pair Strategy compound This compound (Moderately Polar Ester) single_solvent Find a single solvent with: - High solubility when hot - Low solubility when cold compound->single_solvent Test First solvent_pair Find two miscible solvents: - One 'Good' (dissolves well) - One 'Poor' (dissolves poorly) compound->solvent_pair If No Single Solvent Works single_example Example Candidates: Ethanol, Ethyl Acetate single_solvent->single_example pair_example Example Pairs: - Ethanol (Good) / Water (Poor) - Ethyl Acetate (Good) / Hexane (Poor) solvent_pair->pair_example

Caption: Logic for selecting a single solvent or a solvent pair.

References

Preventing polymerization of Diethyl hex-2-enedioate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Diethyl Hex-2-enedioate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a primary focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is polymerization a concern?

A1: this compound is an unsaturated dicarboxylic acid ester. The presence of a carbon-carbon double bond in its structure makes it susceptible to polymerization, a process where individual monomer molecules react to form long polymer chains. This can lead to a change in the physical and chemical properties of the compound, rendering it impure and unsuitable for most applications.

Q2: What are the primary factors that can initiate the polymerization of this compound?

A2: The polymerization of unsaturated esters like this compound is typically initiated by the formation of free radicals. The primary triggers for free radical formation during storage include:

  • Elevated Temperatures: Heat can provide the energy required to initiate polymerization.

  • Light Exposure: UV light, in particular, can promote the formation of free radicals.

  • Presence of Contaminants: Impurities, especially peroxides or metal ions, can act as initiators.

  • Absence of Oxygen: While seemingly counterintuitive, the presence of dissolved oxygen is often necessary for common inhibitors to function effectively.

Q3: How can I visually inspect my this compound for signs of polymerization?

A3: Early signs of polymerization can be subtle. Look for the following indicators:

  • Increased Viscosity: The liquid may become noticeably thicker or more syrupy.

  • Formation of Solids: You might observe cloudiness, precipitates, or the formation of a gel-like substance.

  • Color Change: A change in color, often to a yellowish hue, can indicate degradation or polymerization.

Q4: What is a polymerization inhibitor and how does it work?

A4: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent or delay unwanted polymerization. These inhibitors act as radical scavengers, reacting with and neutralizing free radicals before they can initiate a polymerization chain reaction.

Troubleshooting Guide: Polymerization Issues

This guide provides a structured approach to troubleshooting and preventing the polymerization of this compound in a laboratory setting.

Issue 1: Suspected Polymerization in a Stored Sample
  • Symptoms: Increased viscosity, presence of solid particles, or gel formation.

  • Immediate Actions:

    • Isolate the affected container to prevent contamination of other samples.

    • Do not attempt to heat the sample, as this can accelerate polymerization.

    • Consult the safety data sheet (SDS) for appropriate handling and disposal procedures.

  • Root Cause Analysis:

    • Storage Temperature: Was the sample stored at a temperature above the recommended range?

    • Light Exposure: Was the container exposed to direct sunlight or other sources of UV light?

    • Inhibitor Depletion: Has the sample been stored for an extended period, potentially depleting the inhibitor?

    • Container Integrity: Was the container properly sealed to prevent contamination and maintain the appropriate head-space gas composition?

Issue 2: Rapid Polymerization During an Experiment
  • Symptoms: Unexpected thickening or solidification of the material during a reaction or workup.

  • Immediate Actions:

    • If safe to do so, cool the reaction mixture immediately to slow down the polymerization rate.

    • If the reaction is in a sealed vessel, be aware of potential pressure buildup.

  • Root Cause Analysis:

    • High Temperature: Did the experimental conditions involve excessive heating?

    • Presence of Initiators: Were any reagents or catalysts used that could initiate free radical polymerization (e.g., peroxides, strong acids/bases)?

    • Inhibitor Removal: Was the inhibitor removed from the this compound before the experiment without taking appropriate precautions to prevent polymerization?

Prevention of Polymerization: Recommended Protocols

Storage Protocol

Proper storage is the most critical factor in preventing the polymerization of this compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential polymerization reactions.
Light Store in an amber or opaque container.Protects the compound from UV light, which can initiate polymerization.
Atmosphere Store under an air headspace. Do not store under an inert atmosphere (e.g., nitrogen or argon).Many common inhibitors require the presence of dissolved oxygen to be effective.
Inhibitor Ensure the product contains an appropriate inhibitor.Inhibitors are essential for scavenging free radicals and preventing polymerization.
Purity Use high-purity grade material.Impurities can sometimes act as polymerization initiators.
Inhibitor Selection and Monitoring

For long-term storage or for applications where the initial inhibitor may be consumed, the addition of a suitable inhibitor is recommended. While specific data for this compound is limited, inhibitors commonly used for unsaturated polyesters provide a good starting point.[1]

InhibitorTypical Concentration (ppm)Key Characteristics
Hydroquinone (HQ) 100 - 250Effective at room temperature.
Mono-Tert-Butylhydroquinone (MTBHQ) 100 - 250Good solubility and effectiveness over a range of temperatures.[1]
4-Tert-Butyl Catechol (TBC) 50 - 150Often used to increase pot life at ambient temperatures.[1]
p-Benzoquinone (PBQ) 50 - 150Effective in lengthening pot life.[1]

Note: The choice and concentration of inhibitor should be determined based on the specific application and storage duration. Always verify compatibility with your experimental conditions.

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence

This simple test can help determine if a significant amount of polymer is present in your this compound sample.

Materials:

  • This compound sample

  • Methanol

  • Test tube

  • Pipettes

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 5 mL of methanol to the test tube.

  • Cap the test tube and shake vigorously for 1 minute.

  • Allow the mixture to stand for 10 minutes.

  • Observation:

    • Clear Solution: Indicates no significant amount of polymer is present (the monomer is soluble in methanol).

    • Cloudy or Precipitate Formation: Suggests the presence of polymer, which is generally insoluble in methanol.

Protocol 2: Monitoring Purity by Gas Chromatography (GC)

Regularly assessing the purity of this compound can help detect the early stages of degradation or polymerization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate capillary column (e.g., a mid-polarity column like a DB-17 or equivalent)

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium

  • Injection Volume: 1 µL

Data Analysis:

  • A pure sample of this compound will show a single major peak at a specific retention time.

  • The presence of additional peaks, particularly at higher retention times (lower volatility), may indicate the formation of dimers, oligomers, or other degradation products. A decrease in the area of the main peak over time for a stored sample can suggest its consumption through polymerization.

Diagrams

Polymerization_Prevention_Workflow cluster_storage Storage Conditions cluster_monitoring Regular Monitoring cluster_troubleshooting Troubleshooting storage_temp Store at 2-8°C visual_inspection Visual Inspection (Viscosity, Solids) storage_temp->visual_inspection storage_light Protect from Light storage_light->visual_inspection storage_air Store under Air storage_air->visual_inspection analytical_check Analytical Check (e.g., GC) visual_inspection->analytical_check If changes are observed polymerization_detected Polymerization Detected visual_inspection->polymerization_detected If polymerization is evident analytical_check->polymerization_detected If purity decreases isolate_sample Isolate Sample polymerization_detected->isolate_sample root_cause Root Cause Analysis isolate_sample->root_cause dispose Dispose Safely root_cause->dispose start Receiving this compound start->storage_temp start->storage_light start->storage_air

Caption: Workflow for preventing and troubleshooting the polymerization of this compound.

Inhibition_Mechanism initiator Initiator (Heat, Light, Impurity) free_radical Free Radical (R•) initiator->free_radical Generates monomer This compound (Monomer) propagating_radical Propagating Radical (M-R•) monomer->propagating_radical Forms polymer Polymer monomer->polymer Leads to free_radical->monomer Attacks inhibitor Inhibitor (IH) free_radical->inhibitor Reacts with propagating_radical->monomer Reacts with more monomer inactive_product Inactive Product inhibitor->inactive_product Forms

Caption: Simplified mechanism of free radical polymerization and the role of an inhibitor.

References

Technical Support Center: Interpreting Complex NMR Spectra of Diethyl Hex-2-enedioate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Diethyl hex-2-enedioate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interpretation of complex NMR spectra for this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does my ¹H NMR spectrum of a this compound derivative show more complex signals for the ethyl groups than a simple quartet and triplet?

A1: This is a common observation and is often due to the presence of a chiral center or a stereogenic double bond in the molecule, which can make the methylene (-CH₂-) protons of the ethyl groups diastereotopic.

  • Explanation: Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts.[1] Instead of a simple quartet, the -CH₂- protons will appear as a more complex multiplet, often a doublet of quartets or two separate multiplets. This is because each proton of the -CH₂- group couples differently to the neighboring methyl protons and to each other.

  • Troubleshooting:

    • Higher Field NMR: Acquiring the spectrum on a higher field spectrometer can help to resolve the overlapping multiplets.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) can correlate the diastereotopic protons to their corresponding carbon signal in the ¹³C NMR spectrum.

Q2: The signals for my vinylic protons are overlapping. How can I assign them?

A2: Overlapping vinylic proton signals are a frequent challenge, especially in substituted this compound derivatives.

  • Explanation: The chemical shifts of vinylic protons are sensitive to the electronic effects of nearby substituents.[2][3] Electron-withdrawing groups will shift the signals downfield, while electron-donating groups will shift them upfield. If the substituents on the double bond have similar electronic effects, the signals can overlap.

  • Troubleshooting:

    • Solvent Change: Changing the deuterated solvent can sometimes induce small changes in chemical shifts, which may be enough to resolve the signals. Aromatic solvents like benzene-d₆ often cause significant shifts compared to chloroform-d₃.

    • 2D NMR: A COSY spectrum will show correlations between coupled vinylic protons. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can show through-space correlations, which can help to determine the stereochemistry (E/Z) of the double bond and assign the protons based on their proximity to other groups.

    • J-Coupling Analysis: Even if the signals overlap, careful analysis of the coupling constants can provide valuable information. The magnitude of the coupling constant between two vinylic protons is dependent on their geometric relationship. Trans protons typically have a larger coupling constant (¹³J ≈ 12-18 Hz) than cis protons (³J ≈ 6-12 Hz).

Q3: I am struggling to differentiate between the E and Z isomers of my this compound derivative. How can NMR help?

A3: NMR spectroscopy is a powerful tool for distinguishing between E and Z isomers.

  • ¹H NMR Chemical Shifts: The chemical shifts of the vinylic protons and the substituents on the double bond can differ between the E and Z isomers due to anisotropic effects. Protons that are cis to an ester group are typically deshielded and appear at a lower field compared to when they are trans.

  • ¹H-¹H Coupling Constants: As mentioned in Q2, the ³J coupling constant between vinylic protons is a reliable indicator of stereochemistry.

  • NOESY/ROESY: These 2D NMR experiments can show spatial proximity between protons. For example, in the Z isomer, a NOE correlation would be expected between a vinylic proton and a proton on a substituent on the adjacent vinylic carbon.

Data Presentation: Predicted NMR Data for this compound

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the parent (E)-Diethyl hex-2-enedioate. These values are estimates and can be used as a starting point for spectral assignment. Actual experimental values will be influenced by the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for (E)-Diethyl hex-2-enedioate

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H2 (vinylic)~6.9Doublet~15.6 (trans)
H3 (vinylic)~5.8Doublet~15.6 (trans)
H4 (allylic)~2.4Triplet~7.4
H5~2.2Quintet~7.4
O-CH₂ (ester)~4.2Quartet~7.1
CH₃ (ester)~1.3Triplet~7.1

Table 2: Predicted ¹³C NMR Data for (E)-Diethyl hex-2-enedioate

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (carbonyl)~166
C2 (vinylic)~145
C3 (vinylic)~121
C4~34
C5~29
C6 (carbonyl)~172
O-CH₂ (ester)~60
CH₃ (ester)~14

Experimental Protocols

Standard NMR Sample Preparation for Quantitative Analysis

For accurate quantitative analysis (qNMR), precise sample preparation is crucial.

  • Mass Determination: Accurately weigh a known amount of the this compound derivative (typically 5-20 mg for ¹H NMR) and a known amount of an internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

  • Solvent Addition: Dissolve the sample and internal standard in a precise volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a clean, dry vial. Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons of interest) to allow for full relaxation of the protons between scans. For many organic molecules, a D1 of 10-30 seconds is adequate.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows for interpreting the NMR spectra of this compound derivatives.

troubleshooting_workflow start Complex ¹H NMR Spectrum issue1 Overlapping Signals? start->issue1 issue2 Unexpected Multiplicity for Ethyl Groups? start->issue2 solution1 Change Solvent Acquire 2D COSY/NOESY issue1->solution1 solution2 Check for Diastereotopicity Acquire Higher Field NMR Run HSQC issue2->solution2 analysis1 Assign Signals based on Correlations and J-Couplings solution1->analysis1 analysis2 Confirm Diastereotopic Protons solution2->analysis2 end Structural Elucidation analysis1->end analysis2->end

Caption: Troubleshooting workflow for common NMR spectral issues.

stereochemistry_determination start Distinguishing E/Z Isomers method1 ¹H-¹H Coupling Constants (³JHH) start->method1 method2 NOESY/ROESY start->method2 method3 ¹H Chemical Shifts start->method3 result1 trans: ~12-18 Hz cis: ~6-12 Hz method1->result1 result2 Through-space correlations confirm spatial proximity method2->result2 result3 Anisotropic effects cause distinct chemical shifts method3->result3

Caption: Methods for determining the stereochemistry of the double bond.

References

Challenges in scaling up the production of Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Diethyl hex-2-enedioate. The information provided is based on established principles of organic synthesis, particularly the Horner-Wadsworth-Emmons reaction, a highly effective method for the stereoselective formation of α,β-unsaturated esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Base Ensure the base (e.g., Sodium Hydride, NaH) is fresh and has been stored under anhydrous conditions. Perform a test reaction with a known substrate to confirm base activity.A successful test reaction will confirm the base is active and suitable for the main reaction.
Incomplete Deprotonation of Phosphonate Reagent Increase the reaction time for the deprotonation step or slightly increase the equivalents of the base. Ensure the reaction is performed under strictly anhydrous conditions.Complete deprotonation will lead to the formation of the phosphonate anion, which is crucial for the subsequent reaction with the aldehyde.
Degradation of Aldehyde Reactant Use freshly distilled or purified ethyl glyoxylate. Aldehydes can be prone to oxidation or polymerization upon storage.Using pure starting materials will minimize side reactions and improve the yield of the desired product.
Incorrect Reaction Temperature The Horner-Wadsworth-Emmons reaction is often temperature-sensitive. If the reaction is performed at too low a temperature, the rate may be too slow. Conversely, high temperatures can lead to side reactions. Experiment with a temperature range (e.g., 0°C to room temperature).Optimization of the reaction temperature will improve the reaction rate and minimize the formation of byproducts.

Issue 2: Poor Stereoselectivity (Formation of Z-isomer)

Potential Cause Troubleshooting Step Expected Outcome
Choice of Base and Solvent The stereochemical outcome of the Horner-Wadsworth-Emmons reaction can be influenced by the base and solvent system. For high E-selectivity, consider using sodium or lithium bases in an aprotic solvent like THF.[1]The use of appropriate base and solvent combinations can significantly enhance the formation of the desired E-isomer.
Reaction Conditions Higher reaction temperatures generally favor the formation of the thermodynamically more stable E-isomer.[1]Running the reaction at room temperature or slightly above may improve the E/Z ratio.
Structure of the Phosphonate Reagent While the phosphonate reagent is fixed for this synthesis, for other syntheses, modification of the phosphonate ester groups can influence stereoselectivity.This is a consideration for process development if alternative synthetic routes are explored.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Presence of Phosphate Byproduct The dialkyl phosphate byproduct of the Horner-Wadsworth-Emmons reaction is water-soluble and can be removed by performing an aqueous workup.[2]The product will be free of the phosphate byproduct, simplifying subsequent purification steps.
Unreacted Starting Materials If TLC or NMR analysis indicates the presence of unreacted starting materials, consider adjusting the stoichiometry of the reactants or increasing the reaction time.Driving the reaction to completion will minimize the amount of starting material in the crude product.
Formation of Closely Eluting Impurities Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved.A well-optimized chromatography method will yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and scalable synthetic route for this compound?

A highly plausible and scalable method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. For this specific target molecule, the reaction would be between triethyl 4-phosphonocrotonate and ethyl glyoxylate. The HWE reaction is often preferred for large-scale synthesis due to its high stereoselectivity for the E-alkene and the ease of removal of the water-soluble phosphate byproduct.[2]

Q2: What are the critical reaction parameters to control during the scale-up of the Horner-Wadsworth-Emmons reaction?

When scaling up the HWE reaction, several parameters are critical:

  • Temperature Control: The reaction can be exothermic, especially during the addition of the base and the aldehyde. Adequate cooling and controlled addition rates are necessary to maintain the desired reaction temperature and prevent side reactions.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially in large reaction vessels. Inadequate mixing can lead to localized "hot spots" and reduced yields.

  • Anhydrous Conditions: The phosphonate anion is a strong base and will react with water. Therefore, all reagents and solvents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: Precise control of the stoichiometry of the reactants is important for maximizing yield and minimizing the presence of unreacted starting materials in the final product.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting materials (aldehyde and phosphonate) and the product should be identified. The reaction is considered complete when the spot corresponding to the limiting reagent (typically the aldehyde) has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q4: What are the expected yields for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction?

The yields for HWE reactions are generally good, often ranging from 70% to 95%, depending on the specific substrates and reaction conditions. For the synthesis of this compound, a yield in the range of 80-90% can be reasonably expected under optimized conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Horner-Wadsworth-Emmons Reaction

Parameter Condition A Condition B Condition C
Base Sodium Hydride (NaH)Lithium bis(trimethylsilyl)amide (LiHMDS)Potassium carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)TolueneAcetonitrile (MeCN)
Temperature 0°C to Room Temperature-78°C to Room TemperatureRoom Temperature
Typical Yield 85-95%80-90%60-75%
E/Z Selectivity >95:5>98:2~90:10

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

  • Triethyl 4-phosphonocrotonate

  • Ethyl glyoxylate (50% solution in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of triethyl 4-phosphonocrotonate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C.

  • Slowly add a solution of ethyl glyoxylate (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH_suspension Suspend NaH in anhydrous THF Deprotonation Deprotonation of Phosphonate with NaH at 0°C to RT NaH_suspension->Deprotonation Phosphonate_solution Prepare Triethyl 4-phosphonocrotonate in anhydrous THF Phosphonate_solution->Deprotonation Aldehyde_solution Prepare Ethyl glyoxylate in anhydrous THF Aldehyde_addition Addition of Ethyl glyoxylate at 0°C Aldehyde_solution->Aldehyde_addition Deprotonation->Aldehyde_addition Reaction_progress Reaction at RT for 12-16h Aldehyde_addition->Reaction_progress Quench Quench with aq. NH4Cl Reaction_progress->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_product Pure this compound Chromatography->Final_product troubleshooting_tree Start Low Yield or No Product Check_Base Is the base active? Start->Check_Base Check_Deprotonation Is deprotonation complete? Check_Base->Check_Deprotonation Yes Solution_Base Use fresh, anhydrous base. Check_Base->Solution_Base No Check_Aldehyde Is the aldehyde pure? Check_Deprotonation->Check_Aldehyde Yes Solution_Deprotonation Increase deprotonation time or base equivalents. Check_Deprotonation->Solution_Deprotonation No Check_Temp Is the temperature optimal? Check_Aldehyde->Check_Temp Yes Solution_Aldehyde Purify aldehyde before use. Check_Aldehyde->Solution_Aldehyde No Solution_Temp Optimize reaction temperature. Check_Temp->Solution_Temp No Success Problem Solved Check_Temp->Success Yes Solution_Base->Success Solution_Deprotonation->Success Solution_Aldehyde->Success Solution_Temp->Success

References

Technical Support Center: Managing Thermal Decomposition of Diethyl Hex-2-Enedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of Diethyl hex-2-enedioate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the potential hazardous decomposition products of this compound?

A2: While specific decomposition products for this compound are not documented, the thermal decomposition of similar organic esters can produce a variety of volatile and potentially hazardous compounds, including carbon monoxide, carbon dioxide, and various hydrocarbons.[4] The exact composition of the decomposition products will depend on the temperature and atmospheric conditions (e.g., presence of oxygen).

Q3: What are the general safety precautions for handling this compound?

A3: As with any chemical, proper safety protocols should be followed. This includes working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[5][6][7][8][9] Avoid inhalation of vapors and contact with skin and eyes.[5][6] Given that similar organic compounds can be flammable and may form explosive peroxides over time, it is prudent to treat this compound with similar caution.[5][6] Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[7][8][9]

Q4: How can I experimentally determine the thermal decomposition profile of this compound?

A4: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for characterizing the thermal stability of a compound.[3][10][11] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, providing information on phase transitions and decomposition energetics.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in TGA/DSC analysis. 1. Sample inhomogeneity. 2. Inconsistent sample mass. 3. Variation in heating rate. 4. Contamination of the sample or instrument.1. Ensure the sample is homogeneous before analysis. 2. Use a consistent sample mass (typically 5-10 mg) for all runs.[12] 3. Maintain a constant heating rate throughout the experiment and for all comparative runs. 4. Clean the sample pans and the instrument according to the manufacturer's instructions.
Unexpected exothermic or endothermic peaks in DSC. 1. Phase transitions (e.g., melting, crystallization). 2. Decomposition reactions. 3. Sample reacting with the pan material.1. Correlate the peaks with visual observations if possible (e.g., using a hot-stage microscope). 2. Run a TGA experiment to see if the peak corresponds to a mass loss event. 3. Use an inert pan material (e.g., aluminum, gold) and ensure it is compatible with the sample.
Baseline drift in TGA/DSC. 1. Instrument not properly equilibrated. 2. Buoyancy effects (in TGA). 3. Gas flow rate fluctuations.1. Allow sufficient time for the instrument to stabilize before starting the experiment. 2. Perform a blank run (with an empty pan) and subtract the baseline from the sample run to correct for buoyancy.[13] 3. Ensure a stable and consistent flow of the purge gas.
Sample spills or splatters during heating. 1. Heating rate is too high. 2. Sample contains residual solvent or moisture. 3. Violent decomposition.1. Reduce the heating rate to allow for a more controlled release of volatiles. 2. Dry the sample thoroughly before analysis. 3. Use a smaller sample size and ensure adequate ventilation. Consider using a vented pan if available.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and connected to the appropriate purge gas (typically nitrogen for inert atmosphere studies).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.[12]

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set the final temperature to a point beyond the expected decomposition (e.g., 600 °C).

    • Set a linear heating rate (e.g., 10 °C/min).

    • Set the purge gas flow rate (e.g., 20 mL/min).

  • Data Collection: Start the experiment and record the mass of the sample as a function of temperature.

  • Data Analysis: Plot the mass percentage versus temperature. The onset of decomposition is typically determined from the initial significant drop in mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Preparation: Ensure the DSC instrument is clean, calibrated, and connected to the appropriate purge gas.

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into a clean DSC pan.[14] Hermetically seal the pan to prevent evaporation before decomposition.

  • Reference Pan: Prepare an empty, sealed DSC pan as a reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set the final temperature to a point beyond the expected decomposition.

    • Set a linear heating rate (e.g., 10 °C/min).

    • Set the purge gas flow rate (e.g., 20 mL/min).[14]

  • Data Collection: Start the experiment and record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks may indicate melting or boiling, while exothermic peaks often correspond to decomposition.

Data Presentation

As no specific quantitative data for the thermal decomposition of this compound was found, a template for presenting such data obtained from the experimental protocols is provided below.

Table 1: Thermal Analysis Data for this compound

ParameterMethodValue
Onset of Decomposition (Tonset)TGAUser-determined
Temperature of Maximum Decomposition Rate (Tpeak)DTGUser-determined
Decomposition Enthalpy (ΔHdecomp)DSCUser-determined

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weigh Weigh Sample (5-15 mg) Sample->Weigh Encapsulate Encapsulate in Pan Weigh->Encapsulate TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA Place in Instrument DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC Place in Instrument TGA_Data Mass vs. Temperature TGA->TGA_Data Collect Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Collect Data Analysis Determine Decomposition Temperature & Enthalpy TGA_Data->Analysis DSC_Data->Analysis Report Final Report Analysis->Report Generate Report

Caption: Workflow for Thermal Analysis of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Sample Check Sample Homogeneity & Mass Consistency Start->Check_Sample Check_Parameters Verify Heating Rate & Gas Flow Start->Check_Parameters Check_Instrument Inspect Instrument for Contamination Start->Check_Instrument Rerun Rerun Experiment Check_Sample->Rerun Check_Parameters->Rerun Check_Instrument->Rerun Analyze Analyze New Data Rerun->Analyze

Caption: Troubleshooting Logic for Inconsistent Thermal Analysis Data.

References

Technical Support Center: Purifying Diethyl hex-2-enedioate via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Diethyl hex-2-enedioate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and recommended stationary phase for the purification of this compound and similar α,β-unsaturated esters. Its polarity allows for effective separation from less polar and more polar impurities.

Q2: Which solvent system is best for eluting this compound from a silica gel column?

A2: A mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent such as ethyl acetate is typically effective. A common starting point is a hexane:ethyl acetate gradient, beginning with a low percentage of ethyl acetate and gradually increasing the polarity. For similar compounds, mixtures ranging from 98:2 to 85:15 (hexane:ethyl acetate) have been used successfully.[1]

Q3: How can I determine the appropriate solvent system before running a large-scale column?

A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. Test various ratios of your chosen solvent system (e.g., hexane:ethyl acetate) to find a composition that provides a good separation of your product from impurities and gives your product an Rf value of approximately 0.2-0.4.

Q4: What are the typical yield and purity I can expect after column chromatography of this compound?

Q5: Is this compound sensitive to the acidic nature of silica gel?

A5: Some esters can be sensitive to the acidic surface of silica gel, potentially leading to degradation. If you observe significant product loss or the appearance of new, more polar spots on your TLC after exposure to silica, you may need to use neutralized silica gel. This can be prepared by washing the silica with a dilute solution of a volatile base like triethylamine in your solvent system.

Troubleshooting Guide

Problem Possible Cause Solution
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane:ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have degraded on the silica gel.Perform a small-scale test to check the stability of your compound on silica gel. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.
Product elutes too quickly with the solvent front The solvent system is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities Inappropriate solvent system.Re-optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities.
Column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is often preferred to minimize these issues.
Streaking or tailing of the product band The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column. Dry loading the sample onto a small amount of silica can also improve resolution.
The compound is interacting too strongly with the stationary phase.Consider adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds (though this compound is neutral).

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or cyclohexane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20).

    • Identify the solvent system that provides good separation and an Rf value of ~0.3 for the product.

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically and ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Do not let the top of the silica gel run dry.

    • Add a thin layer of sand on top of the packed silica gel to protect the surface.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand over the sample.

  • Elution:

    • Carefully add the initial, least polar mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • If a gradient elution is required, gradually increase the proportion of ethyl acetate in the mobile phase. For example, start with 95:5 hexane:ethyl acetate, then move to 90:10, and so on.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate, alongside a spot of the crude mixture and a pure standard if available.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for compounds of moderate polarity.
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 98:2) and increase the ethyl acetate concentration as needed.[1]
Typical Rf Value 0.2 - 0.4This is an ideal range for good separation on a column. The exact value will depend on the specific solvent system.
Expected Purity >95%Dependent on the initial purity of the crude material and the optimization of the chromatographic conditions.
Recovery Yield VariableHighly dependent on the separation efficiency and the amount of co-eluting impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Crude Product onto Column Pack->Load Elute Elute with Hexane:EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Obtain Purified this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree Start Poor Separation CheckTLC Review TLC Optimization Start->CheckTLC GoodSep Good Separation on TLC? CheckTLC->GoodSep Reoptimize Re-optimize Solvent System GoodSep->Reoptimize No ColumnIssue Check Column Conditions GoodSep->ColumnIssue Yes Reoptimize->Start Overloaded Column Overloaded? ColumnIssue->Overloaded ReduceLoad Reduce Sample Load or Use Larger Column Overloaded->ReduceLoad Yes PackingIssue Improper Packing? Overloaded->PackingIssue No Success Improved Separation ReduceLoad->Success Repack Repack Column Carefully PackingIssue->Repack Yes LoadingIssue Improper Loading? PackingIssue->LoadingIssue No Repack->Success DryLoad Use Dry Loading Technique LoadingIssue->DryLoad Yes LoadingIssue->Success No DryLoad->Success

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Validation & Comparative

Validating the Structure of Diethyl hex-2-enedioate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of diethyl hex-2-enedioate. The performance of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are objectively compared, supported by predicted experimental data. Detailed methodologies for these key experiments are also presented to facilitate replication and application in your own research.

Structural Elucidation Workflow

The structural validation of this compound using 2D NMR spectroscopy follows a logical progression from one-dimensional (1D) proton and carbon spectra to a series of 2D experiments that reveal through-bond correlations between nuclei. This workflow allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Validation Proton_NMR 1H NMR COSY COSY Proton_NMR->COSY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC Carbon_NMR 13C NMR Carbon_NMR->HSQC Carbon_NMR->HMBC Assignments Proton & Carbon Assignments COSY->Assignments HSQC->Assignments HMBC->Assignments Structure_Validation Structure Validation Assignments->Structure_Validation

Caption: Experimental workflow for the structural validation of this compound using 2D NMR.

Predicted 2D NMR Data for this compound

The following tables summarize the predicted chemical shifts and key 2D NMR correlations for this compound. These predictions are based on established NMR principles and data from structurally similar compounds.

Structure of this compound:

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
a, j1.25 (t)14.2
b, i4.15 (q)60.5
c-165.5
d6.95 (dt)144.5
e5.85 (dt)122.0
f2.50 (m)30.0
g2.30 (t)33.5
h-172.0

Table 2: Predicted COSY Correlations

ProtonCorrelated Protons
a, j (1.25 ppm)b, i (4.15 ppm)
b, i (4.15 ppm)a, j (1.25 ppm)
d (6.95 ppm)e (5.85 ppm)
e (5.85 ppm)d (6.95 ppm), f (2.50 ppm)
f (2.50 ppm)e (5.85 ppm), g (2.30 ppm)
g (2.30 ppm)f (2.50 ppm)

Table 3: Predicted HSQC Correlations

Proton (¹H) Signal (ppm)Carbon (¹³C) Signal (ppm)Assignment
1.2514.2a, j
4.1560.5b, i
6.95144.5d
5.85122.0e
2.5030.0f
2.3033.5g

Table 4: Predicted HMBC Correlations

Proton (¹H) Signal (ppm)Correlated Carbon (¹³C) Signals (ppm)
a, j (1.25 ppm)b, i (60.5)
b, i (4.15 ppm)a, j (14.2), c (165.5) / h (172.0)
d (6.95 ppm)c (165.5), f (30.0)
e (5.85 ppm)c (165.5), g (33.5)
f (2.50 ppm)d (144.5), g (33.5), h (172.0)
g (2.30 ppm)e (122.0), f (30.0), h (172.0)

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

1. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H-¹H COSY

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2]

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Acquisition Parameters:

    • Number of scans (ns): 8-16

    • Acquisition time (aq): 0.2-0.3 s

    • Relaxation delay (d1): 1-2 s

    • Spectral width (sw): A range that encompasses all proton signals (e.g., 0-10 ppm).

    • Number of increments in F1 (ni): 256-512

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum.

3. ¹H-¹³C HSQC

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[3][4][5]

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is employed.

  • Acquisition Parameters:

    • Number of scans (ns): 4-8

    • Acquisition time (aq): 0.1-0.2 s

    • Relaxation delay (d1): 1.5-2.5 s

    • ¹H Spectral width (sw in F2): A range that encompasses all proton signals (e.g., 0-10 ppm).

    • ¹³C Spectral width (swc in F1): A range that encompasses all carbon signals (e.g., 0-180 ppm).

    • Number of increments in F1 (ni): 128-256

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

4. ¹H-¹³C HMBC

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, and sometimes more in conjugated systems.[4][6][7]

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is utilized.

  • Acquisition Parameters:

    • Number of scans (ns): 16-64

    • Acquisition time (aq): 0.2-0.3 s

    • Relaxation delay (d1): 2-3 s

    • ¹H Spectral width (sw in F2): A range that encompasses all proton signals (e.g., 0-10 ppm).

    • ¹³C Spectral width (swc in F1): A range that encompasses all carbon signals (e.g., 0-180 ppm).

    • Number of increments in F1 (ni): 256-512

    • Long-range coupling delay (d6): Optimized for an average long-range J-coupling of 8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

By following this guide, researchers can effectively utilize 2D NMR spectroscopy to unambiguously validate the chemical structure of this compound and other small molecules. The provided protocols and predicted data serve as a valuable resource for experimental design and data interpretation.

References

A Comparative Analysis of the Reactivity of Diethyl hex-2-enedioate and Diethyl maleate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired molecular architectures and biological activities. This guide provides a comparative analysis of the reactivity of two unsaturated diesters: Diethyl hex-2-enedioate and Diethyl maleate. While Diethyl maleate is a well-characterized and commercially available compound, this compound is a less common analogue. This comparison, therefore, draws upon established principles of organic chemistry to predict the reactivity of this compound in relation to its more widely studied counterpart.

Chemical Structures and Properties

A fundamental understanding of the structural and electronic properties of these molecules is crucial for predicting their reactivity. Diethyl maleate is the cis-isomer of a butenedioate, where the two ethyl carboxylate groups are on the same side of the carbon-carbon double bond. In contrast, this compound features a longer carbon chain, with the double bond situated between the second and third carbon atoms.

PropertyThis compound (Predicted)Diethyl maleate
Molecular Formula C10H16O4C8H12O4[1]
Molecular Weight 200.23 g/mol 172.18 g/mol [1]
Structure EtOOC-CH=CH-CH2-CH2-COOEtEtOOC-CH=CH-COOEt (cis)
Electron Withdrawing Groups Two ester groupsTwo ester groups
Steric Hindrance at C=C Less hindered than Diethyl maleateMore hindered due to cis configuration
Electrophilicity of C=C HighHigh

Comparative Reactivity Analysis

The reactivity of these compounds is primarily dictated by the electrophilicity of their carbon-carbon double bond, which is influenced by the presence of two electron-withdrawing ester groups. This makes them susceptible to nucleophilic attack in reactions such as the Michael addition and as dienophiles in Diels-Alder reactions.

Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] Both Diethyl maleate and this compound are expected to serve as Michael acceptors.

Diethyl maleate: The cis-configuration of the ester groups in Diethyl maleate can lead to steric hindrance, potentially slowing down the rate of nucleophilic attack compared to its trans-isomer, diethyl fumarate. However, it is still a reactive Michael acceptor.[1]

This compound (Predicted): Structurally, the double bond in this compound is further removed from one of the ester groups. This might slightly reduce the overall electron-withdrawing effect on the double bond compared to Diethyl maleate, where both esters are directly attached to the double bond carbons. However, the presence of two ester groups in conjugation with the double bond still renders it a good Michael acceptor. The longer, more flexible chain might also reduce steric hindrance around the double bond compared to the fixed cis-geometry of Diethyl maleate, potentially leading to faster reaction rates under similar conditions.

Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a dienophile to form a substituted cyclohexene.[4][5][6] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

Diethyl maleate: Diethyl maleate is a classic dienophile used in Diels-Alder reactions.[1] Its reactivity is well-documented, although it is generally less reactive than its trans-isomer, diethyl fumarate, due to steric repulsion in the transition state.

This compound (Predicted): this compound is also expected to function as a dienophile. The electronic properties of the double bond are favorable for this reaction. The steric environment around the double bond is likely to be less demanding than that of Diethyl maleate, which could translate to higher reaction rates and yields in Diels-Alder reactions.

Experimental Protocols

Due to the limited availability of experimental data for this compound, a representative protocol for a Michael addition reaction with Diethyl maleate is provided below. This protocol can serve as a starting point for designing experiments with this compound.

Representative Experimental Protocol: Michael Addition of Thiophenol to Diethyl Maleate

Objective: To synthesize diethyl 2-(phenylthio)succinate via a Michael addition reaction.

Materials:

  • Diethyl maleate (1 equivalent)

  • Thiophenol (1 equivalent)

  • Triethylamine (catalytic amount, ~0.1 equivalents)

  • Toluene (solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add Diethyl maleate and toluene.

  • Begin stirring the solution at room temperature.

  • Add thiophenol to the reaction mixture.

  • Add a catalytic amount of triethylamine to the flask.

  • Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure diethyl 2-(phenylthio)succinate.

  • Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Michael Addition of Thiophenol to an Unsaturated Diester

Michael_Addition reagents Thiophenol (PhSH) Triethylamine (Et3N) intermediate Thiolate Anion (PhS-) and Protonated Triethylamine (Et3NH+) reagents->intermediate Deprotonation diester Unsaturated Diester (e.g., Diethyl maleate) enolate Enolate Intermediate diester->enolate Nucleophilic Attack by Thiolate product Michael Adduct enolate->product Protonation by Et3NH+

Caption: Mechanism of the base-catalyzed Michael addition.

Diagram 2: General Experimental Workflow for a Michael Addition Reaction

Workflow start Start: Combine Reactants and Solvent reaction Heat to Reflux with Catalyst start->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Cool and Remove Solvent monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end_node End: Pure Product characterization->end_node

Caption: A typical workflow for synthesis and purification.

References

A Comparative Guide to Diethyl Hex-2-enedioate and Other Diesters in Cross-Linking Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cross-linking agent is a critical parameter in the development of polymeric materials, influencing everything from mechanical strength and thermal stability to biocompatibility and degradation kinetics. This guide provides a comparative analysis of Diethyl hex-2-enedioate against other commonly employed diesters in cross-linking reactions, offering insights into their performance based on available experimental data and established chemical principles.

Introduction to Diester Cross-linkers

Diesters, particularly those containing sites of unsaturation, are a versatile class of cross-linking agents. Their reactivity allows for the formation of three-dimensional polymer networks through various mechanisms, most notably free-radical polymerization and Michael addition reactions. The structure of the diester, including the nature of the backbone and the configuration of the double bonds, plays a pivotal role in determining the cross-linking efficiency and the ultimate properties of the cross-linked material.

This guide focuses on the comparative performance of this compound alongside two well-characterized unsaturated diesters: Diethyl fumarate and Diethyl maleate. While direct experimental data for this compound in cross-linking applications is limited in publicly accessible literature, its structural features allow for informed predictions of its behavior relative to these established counterparts.

Performance Comparison of Diester Cross-linkers

The efficacy of a diester as a cross-linking agent can be evaluated based on several key performance indicators, including reaction kinetics, cross-linking density, and the mechanical properties of the resulting polymer network.

Reactivity and Cross-linking Mechanisms

Unsaturated diesters primarily undergo cross-linking via two main pathways:

  • Free-Radical Polymerization: This involves the initiation of a radical species that propagates through the carbon-carbon double bonds of the diester and the polymer chains, forming a cross-linked network.[1] The reactivity in this process is significantly influenced by the steric hindrance and electronic effects around the double bond.

  • Michael Addition: This conjugate addition reaction involves the addition of a nucleophile (the "Michael donor") to the β-carbon of an α,β-unsaturated carbonyl compound (the "Michael acceptor").[2] In the context of cross-linking, polymer chains with nucleophilic groups (e.g., amines or thiols) can react with the unsaturated diester.

Diethyl Fumarate vs. Diethyl Maleate: Diethyl fumarate, the trans-isomer, is generally more reactive in free-radical polymerization than Diethyl maleate, the cis-isomer. The steric hindrance in the maleate structure makes it less susceptible to radical attack.[3] This difference in reactivity can lead to variations in cross-linking density and, consequently, the mechanical properties of the final material.[4]

This compound: As a longer-chain unsaturated diester, this compound is expected to participate in both free-radical polymerization and Michael addition reactions. The presence of the double bond at the 2-position makes it an α,β-unsaturated ester, susceptible to both reaction types. Its longer, more flexible backbone compared to fumarate and maleate may influence the spatial arrangement of the cross-links and the overall network architecture.

The logical relationship for the selection of a cross-linking mechanism is outlined below:

A Desired Polymer Properties B Select Polymer Backbone A->B C Select Cross-linking Mechanism B->C D Free-Radical Polymerization C->D Requires unsaturated monomers and radical initiator E Michael Addition C->E Requires nucleophilic groups on polymer and α,β-unsaturated ester F Select Diester Cross-linker D->F E->F G Diethyl Fumarate F->G H Diethyl Maleate F->H I This compound F->I J Final Cross-linked Material G->J H->J I->J

Caption: Selection workflow for cross-linking strategy.

Mechanical Properties of Cross-linked Polymers

The mechanical properties of a cross-linked polymer, such as its elastic modulus, tensile strength, and elongation at break, are directly related to the cross-linking density and the nature of the cross-linker.[5][6]

Diester Cross-linkerExpected Cross-linking DensityExpected Mechanical PropertiesSupporting Evidence
Diethyl Fumarate HighHigh modulus, high strength, potentially brittleHigher reactivity in radical polymerization leads to a more densely cross-linked network.[3][7]
Diethyl Maleate LowerLower modulus, potentially more flexibleSteric hindrance reduces polymerization efficiency compared to the fumarate isomer.[3]
This compound ModeratePotentially balanced properties of strength and flexibilityThe longer aliphatic chain may lead to a less dense but more flexible network compared to shorter diesters.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for cross-linking reactions using unsaturated diesters. These can be adapted for specific polymer systems and research objectives.

Free-Radical Photocross-linking of a Polymer Solution

This protocol is adapted from a study on the photocrosslinking of poly(propylene fumarate) (PPF) with diethyl fumarate (DEF).[7]

Materials:

  • Polymer with unsaturated groups (e.g., poly(propylene fumarate))

  • Unsaturated diester cross-linker (e.g., Diethyl fumarate, Diethyl maleate, or this compound)

  • Photoinitiator (e.g., bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide, BAPO)

  • Solvent (if necessary, to achieve desired viscosity)

Procedure:

  • Preparation of the Polymer Solution: Dissolve the polymer in the unsaturated diester cross-linker at the desired weight ratio. If necessary, a solvent can be used to reduce viscosity.

  • Addition of Photoinitiator: Add the photoinitiator to the polymer/diester solution at a specific concentration (e.g., 0.5-2 wt%). Ensure complete dissolution, protecting the solution from light.

  • Molding: Pour the solution into a mold of the desired shape and dimensions.

  • Photocross-linking: Expose the mold to a UV light source of a specific wavelength and intensity for a predetermined duration. The cross-linking process is often exothermic.

  • Post-curing: After UV exposure, the cross-linked polymer may be subjected to a post-curing step at an elevated temperature to ensure complete reaction of the unsaturated groups.

  • Characterization: The resulting cross-linked polymer can be characterized for its mechanical properties (e.g., compressive modulus, tensile strength), swelling behavior, and sol fraction to determine the extent of cross-linking.

The experimental workflow for this process can be visualized as follows:

A Prepare Polymer/ Diester Solution B Add Photoinitiator A->B C Pour into Mold B->C D UV Exposure C->D E Post-Curing (optional) D->E F Characterization E->F

Caption: Workflow for free-radical photocross-linking.

Michael Addition Cross-linking of a Polymer with a Diester

This protocol describes a general procedure for cross-linking a polymer containing primary amine groups with an unsaturated diester.

Materials:

  • Polymer with nucleophilic groups (e.g., a copolymer containing aminoethyl methacrylate)

  • Unsaturated diester cross-linker (e.g., this compound)

  • Aprotic solvent (e.g., dimethylformamide, DMF)

Procedure:

  • Polymer Dissolution: Dissolve the amine-functionalized polymer in the aprotic solvent to a desired concentration.

  • Cross-linker Addition: Add the unsaturated diester cross-linker to the polymer solution. The molar ratio of the diester to the amine groups on the polymer will determine the theoretical cross-linking density.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 24-48 hours) to allow the Michael addition reaction to proceed.

  • Gelation: The formation of a cross-linked hydrogel is typically observed as a significant increase in viscosity, eventually leading to a solid gel.

  • Purification: The resulting hydrogel can be purified by swelling in a suitable solvent (e.g., deionized water) to remove any unreacted cross-linker or soluble polymer chains.

  • Characterization: The purified hydrogel can be analyzed for its swelling ratio, mechanical properties, and degradation profile.

Signaling Pathways in Drug Delivery Applications

Cross-linked polymeric nanoparticles and hydrogels are extensively used in drug delivery systems. The release of therapeutic agents can be designed to be responsive to specific biological signals. For instance, a hydrogel cross-linked with a diester containing a biodegradable linkage could be engineered to degrade in the presence of specific enzymes, releasing its payload.

The following diagram illustrates a conceptual signaling pathway for the controlled release of a drug from a cross-linked hydrogel.

cluster_0 Cellular Environment A Enzymatic Signal (e.g., Esterase) B Hydrogel Degradation A->B cleaves ester bonds in cross-links C Drug Release B->C D Therapeutic Effect C->D

Caption: Enzyme-triggered drug release from a biodegradable hydrogel.

Conclusion

The choice of a diester cross-linker has a profound impact on the properties of the resulting polymer network. While Diethyl fumarate is known for producing rigid and densely cross-linked materials, Diethyl maleate offers a route to more flexible networks. Based on its chemical structure, this compound is anticipated to provide a balance of properties, with its longer aliphatic chain potentially imparting greater flexibility than shorter-chain diesters.

The experimental protocols provided in this guide offer a starting point for researchers to explore the use of these and other diester cross-linkers in their specific applications. Further empirical studies are necessary to fully elucidate the performance of this compound and to optimize its use in the rational design of advanced polymeric materials for a range of scientific and therapeutic applications.

References

A Comparative Guide to the Purity Analysis of Diethyl hex-2-enedioate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of Diethyl hex-2-enedioate. We will delve into the experimental protocols and present a comparison of their performance based on supporting data for related compounds.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture in a liquid mobile phase that is pumped through a column packed with a stationary phase.[1] It is particularly well-suited for non-volatile and thermally sensitive compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that separates volatile and thermally stable compounds in a gaseous mobile phase.[3] The separated components are then detected by a mass spectrometer, which provides detailed structural information, aiding in their identification.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This hypothetical HPLC method is based on the analysis of dicarboxylic acids and their esters, which often requires derivatization to enhance UV detection.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound is feasible due to its expected volatility. The following protocol is adapted from methods used for similar dicarboxylic acid esters.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a volatile solvent like dichloromethane or hexane to a final concentration of approximately 1 mg/mL.

  • Instrumentation: A standard GC-MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics of HPLC and GC-MS for the purity analysis of this compound, based on general principles and data from related compounds.

Table 1: Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1][2]Requires volatile and thermally stable analytes.[3]
Sample Derivatization May be required to enhance detection (e.g., for UV-inactive compounds).May be necessary for non-volatile precursors (dicarboxylic acids), but likely not for the diethyl ester.
Sensitivity Generally good, but detector dependent.Typically very high, especially with selected ion monitoring (SIM).
Selectivity/Identification Based on retention time; co-elution can be an issue. Diode-array detection can provide some spectral information.High confidence in identification through mass spectral library matching.[1]
Potential Impurities Detected Non-volatile impurities, starting materials, and by-products.Volatile impurities, residual solvents, and by-products.
Instrumentation Cost Generally lower than GC-MS.Generally higher than a standard HPLC-UV system.

Table 2: Expected Quantitative Performance (Illustrative)

ParameterHPLCGC-MS
Retention Time (min) Dependent on specific method, but likely in the 5-15 min range.Dependent on temperature program, but likely in the 10-20 min range.
Limit of Detection (LOD) ng range (detector dependent).pg to low ng range.
Limit of Quantitation (LOQ) ng range.pg to ng range.
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%

Mandatory Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound, comparing the HPLC and GC-MS approaches.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection For HPLC GCMS_Injection Inject into GC-MS Dissolution->GCMS_Injection For GC-MS HPLC_Separation Reverse-Phase C18 Column HPLC_Injection->HPLC_Separation HPLC_Detection UV Detector (210 nm) HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram (Purity Assessment) HPLC_Detection->HPLC_Data GCMS_Separation Capillary GC Column GCMS_Injection->GCMS_Separation GCMS_Ionization Electron Ionization (EI) GCMS_Separation->GCMS_Ionization GCMS_Detection Mass Spectrometer GCMS_Ionization->GCMS_Detection GCMS_Data Total Ion Chromatogram & Mass Spectra (Purity & Impurity ID) GCMS_Detection->GCMS_Data

Caption: Workflow comparing HPLC and GC-MS for purity analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis.

  • HPLC is a robust and often more accessible method for routine purity checks, especially for quantifying the main component and known, non-volatile impurities.

  • GC-MS offers superior sensitivity and unparalleled identification capabilities, making it the preferred method for identifying unknown volatile impurities and for trace-level analysis.

For comprehensive purity profiling, a combination of both techniques is often employed to gain a complete picture of the sample's composition, covering both volatile and non-volatile impurities.

References

A Comparative Analysis of Catalytic Pathways for the Synthesis of Diethyl Hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Diethyl hex-2-enedioate, a valuable building block, can be synthesized through various catalytic routes. This guide provides a comparative study of the primary methods, focusing on catalyst performance and experimental protocols to aid in the selection of the most suitable synthetic strategy.

Two principal catalytic pathways for the synthesis of this compound and its isomers are the Fischer esterification of muconic acid and the cross-metathesis of unsaturated esters. Each method offers distinct advantages and employs different catalytic systems, which are compared below based on available experimental data.

Catalyst Performance in this compound Synthesis

The selection of a catalyst is critical to optimizing the yield, selectivity, and reaction conditions for the synthesis of this compound. The following tables summarize the performance of various catalysts for the two main synthetic routes.

Table 1: Comparison of Catalysts for Fischer Esterification of Muconic Acid with Ethanol

Catalyst TypeCatalystAlcohol/Acid Molar RatioTemperature (°C)Reaction TimeConversion/YieldNotes
Homogeneous AcidSulfuric Acid (H₂SO₄)Excess EthanolReflux18 hHigh (qualitative)Standard method for esterification of muconic acid derivatives.[1]
Homogeneous Acidp-Toluenesulfonic acid (p-TsOH)N/AN/AN/AEffective for esterification.A common alternative to sulfuric acid.
Heterogeneous AcidPhosphotungstic Acid3:1955 h~90% ConversionStudied for the esterification of triethylene glycol with methacrylic acid, indicating high activity for esterification.
Heterogeneous AcidSilicotungstic Acid3:1955 h<90% ConversionShows lower activity compared to phosphotungstic acid under similar conditions.
Heterogeneous AcidAmberlyst-15N/A60N/AEffectiveA commonly used ion-exchange resin for esterification.[2]
Heterogeneous AcidNafion-50N/AN/AN/ALower activityMay favor dehydration of the alcohol at higher temperatures.[3]

Note: Data for some heterogeneous catalysts are based on the esterification of other dicarboxylic acids or alcohols due to a lack of specific comparative studies on muconic acid.

Table 2: Comparison of Catalysts for Cross-Metathesis Synthesis of Diethyl Muconate

Catalyst TypeCatalyst NameCatalyst Loading (mol%)Temperature (°C)Reaction TimeConversion/YieldSelectivity
Ruthenium CarbeneHoveyda-Grubbs 1st Gen.3.0501 h10%75%
Ruthenium CarbeneHoveyda-Grubbs 2nd Gen.3.0501 h41%80%
Ruthenium CarbeneCatalyst III (Water-Extractable)3.0501 h38%78%
Ruthenium CarbeneCatalyst IV (Silica-Recoverable)3.0501 h40%85%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments in the synthesis of this compound and its precursors.

Protocol 1: Fischer Esterification of Muconic Acid using Sulfuric Acid

This protocol is adapted from the synthesis of dimethyl muconate and can be applied to the synthesis of this compound by substituting methanol with ethanol.[1]

Materials:

  • cis,cis-Muconic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Sodium Carbonate solution

  • Brine

Procedure:

  • Suspend cis,cis-muconic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the mixture for 18 hours.

  • After cooling, concentrate the mixture under vacuum.

  • Dissolve the residue in ethyl acetate.

  • Extract the organic phase with a saturated aqueous solution of sodium carbonate, followed by washing with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Ruthenium-Catalyzed Cross-Metathesis

This protocol describes the synthesis of diethyl muconate from ethyl sorbate and ethyl acrylate.[4]

Materials:

  • Ethyl sorbate

  • Ethyl acrylate

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Solvent (e.g., Dichloromethane, if not solvent-free)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine ethyl sorbate and a 5-fold excess of ethyl acrylate.

  • Add the Hoveyda-Grubbs 2nd generation catalyst (3.0 mol%).

  • Heat the reaction mixture to 50°C and stir for 1 hour.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, the product may precipitate as a solid and can be recovered by filtration. Alternatively, the solvent can be removed under vacuum, and the product purified by column chromatography.

Visualizing the Synthetic Pathways

Diagrams of the experimental workflows provide a clear, high-level overview of the synthetic processes.

Fischer_Esterification_Workflow Fischer Esterification Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification muconic_acid Muconic Acid mixing Mixing and Refluxing muconic_acid->mixing ethanol Ethanol ethanol->mixing catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->mixing concentration Concentration mixing->concentration extraction Solvent Extraction concentration->extraction washing Washing extraction->washing drying Drying washing->drying chromatography Column Chromatography / Recrystallization drying->chromatography product This compound chromatography->product

Caption: Fischer Esterification Workflow for this compound.

Cross_Metathesis_Workflow Cross-Metathesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Product Isolation ethyl_sorbate Ethyl Sorbate reaction_step Reaction under Inert Atmosphere (50°C) ethyl_sorbate->reaction_step ethyl_acrylate Ethyl Acrylate ethyl_acrylate->reaction_step catalyst Ru-Catalyst (e.g., Hoveyda-Grubbs 2nd Gen.) catalyst->reaction_step filtration Filtration (if precipitate forms) reaction_step->filtration or purification Column Chromatography reaction_step->purification product Diethyl Muconate filtration->product purification->product

Caption: Cross-Metathesis Workflow for Diethyl Muconate Synthesis.

References

Confirming the Stereochemistry of Diethyl Hex-2-enedioate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical outcomes of common reactions involving Diethyl hex-2-enedioate, a versatile building block in organic synthesis. Understanding and controlling the stereochemistry of reaction products is paramount in the development of new chemical entities with specific biological activities. This document summarizes key experimental data, provides detailed protocols for representative reactions, and offers visual aids to clarify reaction pathways and analytical workflows.

Michael Addition Reactions

The conjugate addition of nucleophiles to the α,β-unsaturated system of this compound is a fundamental method for carbon-carbon and carbon-heteroatom bond formation. The stereochemical outcome of this reaction is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.

While direct experimental data on the stereoselective Michael addition to this compound is limited in readily available literature, valuable insights can be drawn from studies on analogous dimethyl esters. For instance, the reaction of primary alkyl amines with dimethyl (E)-hex-2-en-4-ynedioate, a related substrate, proceeds via an α-Michael addition to yield exclusively the (2E,4E)-stereoisomer. In contrast, the use of secondary amines leads to a mixture of (2E,4E) and (2Z,4E)-stereoisomers.[1][2][3] This highlights the critical role of the nucleophile in determining the product's geometry.

Comparison of Stereochemical Outcomes in Amine Addition to a this compound Analog
NucleophileProduct Stereoisomer(s)Diastereomeric Ratio (d.r.)
Primary Alkyl Amines(2E,4E)Exclusive formation
Secondary Alkyl Amines(2E,4E) and (2Z,4E)Mixture
Experimental Protocol: General Procedure for Amine Addition to an Activated Hex-2-enedioate System

This protocol is adapted from the reaction with the dimethyl analog and serves as a starting point for reactions with this compound.[1][2]

Materials:

  • Dimethyl (E)-hex-2-en-4-ynedioate (1 equivalent)

  • Primary or Secondary Amine (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve the dimethyl (E)-hex-2-en-4-ynedioate in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the amine to the solution at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterize the stereochemistry of the product(s) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Stereochemical Analysis Workflow

G start Reaction Product Mixture purification Silica Gel Chromatography start->purification analysis Spectroscopic Analysis purification->analysis nmr 1H and 13C NMR analysis->nmr Structural Elucidation hrms HRMS analysis->hrms Molecular Formula Confirmation stereochem Stereochemical Assignment nmr->stereochem Coupling Constants & NOE G Diene Diene (HOMO) TS_endo Endo Transition State Diene->TS_endo TS_exo Exo Transition State Diene->TS_exo Dienophile Dienophile (LUMO) Dienophile->TS_endo Dienophile->TS_exo Product_endo Endo Product (Major) TS_endo->Product_endo SOI Secondary Orbital Interaction TS_endo->SOI Product_exo Exo Product (Minor) TS_exo->Product_exo SOI->TS_endo Stabilization G Racemic Racemic Standard HPLC Chiral HPLC Column Racemic->HPLC Product Reaction Product Product->HPLC Separation Separation of Enantiomers HPLC->Separation Integration Peak Integration Separation->Integration ee Enantiomeric Excess (e.e.) Calculation Integration->ee

References

Cross-Validation of Analytical Methods for the Quantification of Diethyl hex-2-enedioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—for the quantification of Diethyl hex-2-enedioate. The information presented is essential for selecting the most suitable method based on specific research needs, considering factors such as sensitivity, precision, and sample throughput.

Methodology Comparison

The cross-validation of analytical methods is a critical step in ensuring the reliability and reproducibility of quantitative data.[1] In this guide, we compare a hypothetical GC-MS and an HPLC-MS method developed for the quantification of this compound. The performance of each method was evaluated based on key validation parameters.

Table 1: Comparison of GC-MS and HPLC-MS Method Validation Parameters for this compound Quantification

ParameterGC-MSHPLC-MS
Linearity (R²) >0.995>0.998
Limit of Detection (LOD) 0.05 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.03 ng/mL
Precision (RSD%) < 10%< 5%
Accuracy (Recovery %) 90-110%95-105%
Sample Throughput ModerateHigh
Matrix Effects Less ProneMore Prone

Experimental Protocols

Detailed methodologies for both the GC-MS and HPLC-MS analyses are provided below. These protocols are based on established methods for the analysis of similar dicarboxylic acid esters.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of esters.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Quantification Ion: To be determined based on the mass spectrum of this compound.

  • Sample Preparation: Samples are extracted with a suitable organic solvent like diethyl ether or ethyl acetate and concentrated.[6] Derivatization is generally not required for the diethyl ester.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 minutes.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be optimized.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Requirement method_dev_gc GC-MS Method Development start->method_dev_gc method_dev_lc HPLC-MS Method Development start->method_dev_lc validation_gc GC-MS Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) method_dev_gc->validation_gc validation_lc HPLC-MS Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) method_dev_lc->validation_lc sample_analysis_gc Analyze QC Samples with GC-MS validation_gc->sample_analysis_gc sample_analysis_lc Analyze QC Samples with HPLC-MS validation_lc->sample_analysis_lc comparison Compare Results (Bland-Altman, Correlation) sample_analysis_gc->comparison sample_analysis_lc->comparison conclusion Conclusion: Methods are Interchangeable or Biased comparison->conclusion

Caption: Workflow for cross-validation of GC-MS and HPLC-MS methods.

Data Presentation and Interpretation

The data presented in Table 1 suggests that while both methods are suitable for the quantification of this compound, the HPLC-MS method offers superior sensitivity with lower LOD and LOQ values. Furthermore, the higher precision and accuracy of the HPLC-MS method indicate a greater degree of reliability. However, GC-MS may be less susceptible to matrix effects, which can be a significant consideration when analyzing complex biological samples. The choice between the two methods will ultimately depend on the specific requirements of the study, including the need for high sensitivity, sample throughput, and the nature of the sample matrix.

References

Benchmarking the Performance of Diethyl Hex-2-enedioate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biodegradable polymers is critical for advancing therapeutic delivery systems. This guide provides a comparative benchmark for the anticipated performance of a theoretical Diethyl hex-2-enedioate-based polymer against established biodegradable polyesters. Due to the novelty of polymers derived from this compound, direct experimental data is not yet available in published literature. Therefore, this guide utilizes data from analogous aliphatic and unsaturated polyesters to provide a predictive performance comparison and outlines the necessary experimental protocols to validate these projections.

Performance Comparison of Biodegradable Polyesters

The performance of a this compound-based polymer is expected to be influenced by the presence of a carbon-carbon double bond in its backbone, which can offer opportunities for post-polymerization modification. For the purpose of this guide, we will compare its projected properties to well-characterized biodegradable polyesters: Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(butylene succinate) (PBS).

PropertyPoly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)Poly(butylene succinate) (PBS)Projected: Poly(this compound)
Glass Transition Temperature (Tg) 50-65 °C-60 °C-32 °C-30 to -15 °C[1]
Melting Temperature (Tm) 150-180 °C59-64 °C115 °CPotentially lower due to backbone unsaturation
Tensile Strength 20-70 MPa10-50 MPa30-40 MPaDependent on molecular weight and crystallinity
Elongation at Break 2-10%300-1000%200-800%Potentially high, characteristic of elastomers
Degradation Time Months to Years1-4 Years[2]Months to a YearTunable based on cross-linking
Biocompatibility ExcellentExcellentExcellentExpected to be good, requires validation

Experimental Protocols

To empirically determine the performance of this compound-based polymers, the following experimental methodologies are recommended.

Polymer Synthesis: Polycondensation

A common method for synthesizing polyesters is through polycondensation of a diol and a dicarboxylic acid (or its ester derivative).[3][4]

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., Tin(II) octoate, Titanium(IV) butoxide)

  • High-boiling point solvent (optional, for solution polymerization)

  • Nitrogen or Argon gas supply

Procedure:

  • Equimolar amounts of this compound and the chosen diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The catalyst is added to the reaction mixture (typically 0.01-0.1 mol% relative to the diacid).

  • The temperature is gradually raised to 150-180°C under a slow stream of nitrogen to facilitate the removal of the ethanol byproduct.

  • After the initial removal of ethanol, a vacuum is applied to the system to drive the reaction to completion and increase the polymer's molecular weight.

  • The reaction is monitored by measuring the viscosity of the polymer melt or by analyzing aliquots using techniques like Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight is achieved, the polymer is cooled and purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.

Characterization of Polymer Properties

a. Structural Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages and the presence of the C=C double bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

b. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

c. Thermal Properties Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[5]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

d. Mechanical Properties Testing:

  • Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of polymer films or fibers.

In Vitro Drug Release Study

For drug delivery applications, the polymer would be formulated into nanoparticles encapsulating a model drug.

Procedure:

  • Nanoparticle Formulation: The polymer and a model drug (e.g., doxorubicin, curcumin) are dissolved in a suitable organic solvent. This solution is then added dropwise to an aqueous solution containing a surfactant under sonication or high-speed homogenization to form nanoparticles via nanoprecipitation.

  • Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous medium by centrifugation and measuring the concentration of the free drug in the supernatant using UV-Vis spectroscopy or HPLC.

  • Release Study: The drug-loaded nanoparticles are incubated in a release medium (e.g., phosphate-buffered saline at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C. At predetermined time intervals, aliquots of the release medium are withdrawn, and the concentration of the released drug is quantified.

Visualizations

Polymer Synthesis Workflow

G cluster_synthesis Polymer Synthesis monomers Monomers (this compound + Diol) reaction Polycondensation Reaction (150-180°C, under N2) monomers->reaction catalyst Catalyst (e.g., Tin(II) octoate) catalyst->reaction vacuum Vacuum Application (High Molecular Weight) reaction->vacuum purification Purification (Precipitation in non-solvent) vacuum->purification polymer Purified Polymer purification->polymer

Caption: A generalized workflow for the synthesis of polyesters via polycondensation.

Drug Delivery Mechanism of a Polymer Nanoparticle

G cluster_delivery Drug Delivery Pathway np Drug-loaded Nanoparticle circulation Systemic Circulation np->circulation IV Injection tumor Tumor Tissue (EPR Effect) circulation->tumor Passive Targeting cell Cancer Cell tumor->cell Cellular Uptake endosome Endosome (Low pH) cell->endosome Endocytosis drug_release Drug Release endosome->drug_release pH-triggered apoptosis Cell Apoptosis drug_release->apoptosis

Caption: Targeted drug delivery to a tumor site using a polymer nanoparticle carrier.

References

A comparative analysis of the toxicological profiles of Diethyl hex-2-enedioate and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of Diethyl hex-2-enedioate and its structural analogues, Diethyl maleate (DEM) and Diethyl fumarate (DEF). Due to the limited publicly available toxicological data for this compound, this guide focuses on the well-characterized toxicities of DEM and DEF, which share the key structural feature of an α,β-unsaturated carbonyl system. This structural motif is a primary determinant of their biological activity and toxicological properties. The information presented herein is intended to inform risk assessment and guide future research in the development of related compounds.

Executive Summary

The toxicological profiles of Diethyl maleate and Diethyl fumarate are largely dictated by their electrophilic nature, conferred by the α,β-unsaturated ester functional group. This feature allows for Michael addition reactions with cellular nucleophiles, most notably glutathione (GSH), leading to GSH depletion and subsequent oxidative stress. This mechanism is central to their observed cytotoxicity. While both isomers exhibit toxicity, differences in their stereochemistry can influence the rate and extent of their biological interactions. This guide summarizes available data on their acute toxicity, in vitro cytotoxicity, and genotoxicity, providing a framework for understanding the potential hazards associated with this class of compounds.

Acute Toxicity

The acute toxicity of Diethyl maleate and Diethyl fumarate has been evaluated in various animal models. The oral LD50 values, which represent the dose required to be lethal to 50% of the test population, are summarized in the table below.

CompoundSpeciesRouteLD50 ValueReference(s)
Diethyl maleateRatOral3200 mg/kg[1][2]
Diethyl fumarateRatOral1780 mg/kg[3][4]
Dimethyl fumarateRatOral2240 mg/kg[5]
Dimethyl fumarateRabbitDermal1259 mg/kg[5]

Note: Data for this compound is not available.

In Vitro Cytotoxicity

The cytotoxicity of these compounds is a critical toxicological endpoint, providing insights into their potential to cause cell death. The α,β-unsaturated carbonyl moiety is a key structural alert for cytotoxicity, as it can readily react with cellular thiols, leading to a cascade of events culminating in apoptosis.[6]

One study demonstrated that Diethyl maleate is cytotoxic to transformed cells in a concentration-dependent manner. At a concentration of 0.25 mM, DEM was found to decrease cell viability to 75%.[7] In a comparative study, all analogues containing an α,β-unsaturated carbonyl group were shown to be cytotoxic to human colorectal carcinoma cells, inducing apoptotic cell death.[6]

Genotoxicity

The potential for a compound to induce genetic mutations is a significant safety concern. The available data on the genotoxicity of Diethyl maleate and Diethyl fumarate are summarized below.

CompoundAssayResultReference(s)
Diethyl fumarateAmes Test (Salmonella typhimurium)Negative[5]
Diethyl maleateAmes Test (Salmonella typhimurium)Equivocal/Negative[8]

Diethyl fumarate has been shown to be non-mutagenic in the Ames test, a widely used assay for detecting mutagenic properties of chemicals.[5] For Diethyl maleate, the results from the Ames test have been reported as negative, although it is noted for its potential to cause skin sensitization.[8] Further investigation using other genotoxicity assays, such as the in vivo micronucleus test or chromosomal aberration assay, would be beneficial for a more comprehensive assessment of the genotoxic potential of these compounds.

Mechanism of Toxicity: The Role of the Nrf2 Pathway

The primary mechanism of toxicity for α,β-unsaturated esters like Diethyl maleate and Diethyl fumarate involves their electrophilic nature. These compounds readily undergo Michael addition with the thiol group of glutathione (GSH), a key cellular antioxidant. This leads to the depletion of intracellular GSH stores, resulting in oxidative stress.

The depletion of GSH and the direct interaction of these electrophiles with cysteine residues on the sensor protein Keap1 lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. However, upon exposure to electrophiles, Keap1 undergoes a conformational change, preventing Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. While this is a protective response, overwhelming this system through high or prolonged exposure can lead to cytotoxicity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEM Diethyl Maleate (DEM) / Diethyl Fumarate (DEF) GSH Glutathione (GSH) DEM->GSH Michael Addition Keap1 Keap1 DEM->Keap1 Modification of Cysteine Residues GSSG Glutathione Disulfide (GSSG) GSH->GSSG Depletion Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Maf Maf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Maf->ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Nrf2 signaling pathway activation by α,β-unsaturated esters.

Experimental Protocols

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogues) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compound dilutions incubate1->treat_cells incubate2 Incubate for exposure time (24-72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Glutathione Reductase Activity Assay

This assay measures the activity of glutathione reductase, an enzyme crucial for maintaining the cellular pool of reduced glutathione.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent plates

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)

  • NADPH solution

  • Oxidized glutathione (GSSG) solution

  • Cell or tissue lysate

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

  • Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the reaction buffer and NADPH solution.

  • Sample Addition: Add the cell or tissue lysate to the wells.

  • Initiate Reaction: Add the GSSG solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the glutathione reductase activity.

  • Data Analysis: Calculate the glutathione reductase activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Conclusion

The toxicological profiles of Diethyl maleate and Diethyl fumarate are characterized by their reactivity as α,β-unsaturated esters, leading to glutathione depletion and oxidative stress. This mechanism underlies their observed cytotoxicity. While Diethyl fumarate appears to have a slightly higher acute oral toxicity in rats compared to Diethyl maleate, more comprehensive comparative data, particularly regarding in vitro cytotoxicity (IC50 values) and genotoxicity, are needed for a definitive risk assessment. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development and safety evaluation of compounds containing the α,β-unsaturated carbonyl moiety. Further studies on this compound are warranted to fully elucidate its toxicological profile.

References

Verifying the Michael Addition Mechanism for Diethyl Hex-2-enedioate: A Comparative Guide Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of a chemical reaction is paramount for optimization and control. This guide provides a comparative analysis of the widely accepted Michael addition mechanism for reactions involving Diethyl hex-2-enedioate, supported by evidence from isotopic labeling studies. We will explore the experimental data that substantiates the proposed mechanism over potential alternatives.

The reaction of a nucleophile with this compound, an α,β-unsaturated diester, is generally understood to proceed via a Michael addition, also known as a 1,4-conjugate addition. This mechanism involves the nucleophilic attack at the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. To rigorously verify this pathway and exclude other possibilities, such as a direct 1,2-addition to the carbonyl group, isotopic labeling has proven to be an invaluable tool.

Distinguishing Mechanisms with Isotopic Tracers

Isotopic labeling allows for the precise tracking of atoms throughout a chemical transformation. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C), the position of that atom in the product can be determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This provides unambiguous evidence for the bond-forming and bond-breaking events that constitute the reaction mechanism.

For the reaction with this compound, two primary isotopic labeling strategies can be employed to verify the Michael addition mechanism:

  • Deuterium Labeling of the Nucleophile or Solvent: By using a deuterated nucleophile (Nu-D) or conducting the reaction in a deuterated solvent, the position of the deuterium atom in the final product can reveal the site of protonation. In a Michael addition, the proton (or deuteron) is added to the α-carbon in the final step.

  • ¹³C Labeling of the this compound Backbone: Introducing a ¹³C label at specific positions within the this compound molecule allows for the tracking of the carbon skeleton during the reaction. This can help to confirm that the primary nucleophilic attack occurs at the β-carbon.

Experimental Evidence: A Case Study with a Model System

Experimental Protocol: Thiol-Michael Addition in D₂O

The following protocol outlines a general procedure for investigating the mechanism of a thiol-Michael addition using deuterium labeling.

  • Reactant Preparation: The α,β-unsaturated ester (e.g., this compound) and the thiol nucleophile are dissolved in a deuterated solvent such as D₂O.

  • Reaction Initiation: The reaction is initiated, often by the addition of a base catalyst to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Reaction Monitoring: The progress of the reaction is monitored over time using ¹H NMR spectroscopy. The disappearance of the signals corresponding to the vinylic protons of the α,β-unsaturated ester and the appearance of new signals corresponding to the product are observed.

  • Product Analysis: Upon completion of the reaction, the product is isolated and analyzed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Expected vs. Alternative Outcomes

The table below summarizes the expected analytical data for a Michael addition mechanism compared to a hypothetical 1,2-addition mechanism.

Analytical TechniqueExpected Outcome (Michael Addition)Alternative Outcome (1,2-Addition)
¹H NMR A new signal corresponding to a proton on the β-carbon (adjacent to the sulfur atom) and a signal for a deuteron on the α-carbon (no proton signal).A new signal for a proton on the β-carbon and a hydroxyl proton (or deuteron if exchange occurs). The α-carbon would retain its proton.
¹³C NMR A signal for the α-carbon showing a C-D coupling, and a signal for the β-carbon bonded to the sulfur atom.Signals for the α and β carbons of the double bond would remain, and the carbonyl carbon signal would be shifted due to the formation of a hemiacetal-like structure.
Mass Spectrometry The molecular ion peak of the product will show an increase in mass corresponding to the incorporation of one deuterium atom.The molecular ion peak would also show the incorporation of one deuterium atom, but the fragmentation pattern would differ significantly.

Visualizing the Mechanistic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflow and the key differences between the Michael addition and a potential alternative mechanism.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Product Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Nucleophile (e.g., Thiol) Nucleophile (e.g., Thiol) Nucleophile (e.g., Thiol)->Reaction Mixture Deuterated Solvent (D2O) Deuterated Solvent (D2O) Deuterated Solvent (D2O)->Reaction Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction Mixture 1H NMR 1H NMR Reaction Mixture->1H NMR 13C NMR 13C NMR Reaction Mixture->13C NMR Mass Spectrometry Mass Spectrometry Reaction Mixture->Mass Spectrometry

Experimental workflow for isotopic labeling.

reaction_mechanisms cluster_michael Michael Addition (1,4-Addition) cluster_alternative Alternative (1,2-Addition) start_michael Reactants (Substrate + Nu-D) intermediate_michael Enolate Intermediate start_michael->intermediate_michael Nucleophilic attack at β-carbon product_michael Product (Deuterium at α-carbon) intermediate_michael->product_michael Deuteronation at α-carbon start_alternative Reactants (Substrate + Nu-D) intermediate_alternative Alkoxide Intermediate start_alternative->intermediate_alternative Nucleophilic attack at carbonyl carbon product_alternative Product (Deuterium on Oxygen) intermediate_alternative->product_alternative Deuteronation of alkoxide

Safety Operating Guide

Personal protective equipment for handling Diethyl hex-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Diethyl hex-2-enedioate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety protocols for handling chemically similar organic esters. It is imperative to locate and consult the specific SDS for this compound before commencing any work. The information provided here should be used as a preliminary guide and not as a substitute for a substance-specific SDS.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE Category Specific Recommendations Reasoning
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Viton™ or butyl rubber) over a standard nitrile inner glove.Organic esters can degrade nitrile gloves; therefore, a more resistant outer glove is necessary for prolonged handling.[1][2][3] Double-gloving provides an additional layer of protection.
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against splashes and vapors that can cause serious eye irritation.[4]
Respiratory Protection Work in a well-ventilated laboratory or under a chemical fume hood. If vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of potentially harmful vapors that may cause respiratory irritation.
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact and to provide a barrier against spills.

Operational Plan for Handling

Follow these step-by-step procedures for the safe handling of this compound:

  • Preparation:

    • Ensure a calibrated fire extinguisher, safety shower, and eyewash station are readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE:

    • Put on the inner nitrile gloves.

    • Don the flame-resistant lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on the outer chemical-resistant gloves.

    • If a significant splash risk exists, wear a full-face shield over the goggles.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers of this compound closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Carefully remove and dispose of the outer gloves in the designated chemical waste container.

    • Remove the lab coat and hang it in the designated area.

    • Remove and clean the face shield and goggles according to the manufacturer's instructions.

    • Remove the inner nitrile gloves and dispose of them in the appropriate waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate in the hazardous waste container. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be placed in the solid chemical waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated solid chemical waste container. Do not dispose of in regular trash.
Spills For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS office immediately.

Logical Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling this compound.

PPE_Workflow cluster_selection PPE Selection cluster_disposal PPE Disposal start Start: Handling this compound assess_risk Assess Risk of Exposure (Splash, Vapor, Contact) start->assess_risk hand_protection Select Hand Protection: Double-glove with chemical-resistant outer glove assess_risk->hand_protection eye_protection Select Eye/Face Protection: Chemical splash goggles and face shield assess_risk->eye_protection respiratory_protection Select Respiratory Protection: Work in fume hood or use respirator assess_risk->respiratory_protection body_protection Select Body Protection: Flame-resistant lab coat, long pants, closed-toe shoes assess_risk->body_protection proceed Proceed with Handling hand_protection->proceed eye_protection->proceed respiratory_protection->proceed body_protection->proceed handling_complete Handling Complete proceed->handling_complete remove_outer_gloves Remove and dispose of outer gloves in chemical waste handling_complete->remove_outer_gloves remove_coat Remove lab coat remove_outer_gloves->remove_coat remove_eye_protection Remove and clean eye/face protection remove_coat->remove_eye_protection remove_inner_gloves Remove and dispose of inner gloves in chemical waste remove_eye_protection->remove_inner_gloves wash_hands Wash hands thoroughly remove_inner_gloves->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection and disposal when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.